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  • Product: 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate
  • CAS: 931259-50-6

Core Science & Biosynthesis

Foundational

synthesis of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate

An In-depth Technical Guide to the Synthesis of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate Abstract This technical guide provides a comprehensive, in-depth exploration of a robust and efficient two-step synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient two-step synthesis for 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate. This molecule, an ester derivative of the versatile building block 4-aminobenzoic acid (PABA), incorporates a chloro-substituted phenylamino acetamide moiety, a structural motif of interest in medicinal chemistry. The synthesis strategy is predicated on a logical and field-proven sequence: the initial N-acylation of 4-chloroaniline to form a key chloroacetamide intermediate, followed by a nucleophilic substitution reaction with the sodium salt of 4-aminobenzoic acid to yield the final ester product. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into the causality behind procedural choices, targeting researchers and professionals in drug development and organic synthesis.

Strategic Approach: A Two-Step Retrosynthetic Pathway

The molecular architecture of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate lends itself to a logical disconnection at the ester linkage. This retrosynthetic analysis reveals two primary precursor fragments: 4-aminobenzoic acid and a reactive N-(4-chlorophenyl) acetamide derivative.

The most chemically sound and efficient forward synthesis involves two main stages:

  • Synthesis of the Electrophilic Intermediate: The formation of 2-chloro-N-(4-chlorophenyl)acetamide. This intermediate provides the reactive C-Cl bond necessary for the subsequent esterification.

  • Ester Bond Formation: The O-alkylation of the carboxylate of 4-aminobenzoic acid with the chloroacetamide intermediate. This nucleophilic substitution reaction is a reliable method for forming the target ester.

This approach is superior to alternatives as it utilizes readily available starting materials and employs high-yielding, well-documented reaction types.

Retrosynthesis cluster_precursors Precursors cluster_starting_materials Starting Materials Target 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate Disconnect Ester Disconnection (C-O Bond) Target->Disconnect PABA 4-Aminobenzoic Acid (Nucleophile) Disconnect->PABA Intermediate 2-chloro-N-(4-chlorophenyl)acetamide (Electrophile) Disconnect->Intermediate Aniline 4-Chloroaniline Intermediate->Aniline Amide Formation AcylChloride Chloroacetyl Chloride Intermediate->AcylChloride Amide Formation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: 2-chloro-N-(4-chlorophenyl)acetamide

Principle and Mechanistic Insights

The synthesis of the chloroacetamide intermediate is a classic nucleophilic acyl substitution. 4-chloroaniline, acting as the nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Chloroacetyl chloride is a highly reactive acylating agent due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting aniline, which would render it non-nucleophilic.

The choice of base is critical; tertiary amines like triethylamine or inorganic bases such as potassium carbonate or sodium acetate are commonly used.[1][2][3] The reaction is typically performed at low temperatures initially to control the exothermic reaction, followed by stirring at room temperature to ensure completion.[3]

Detailed Experimental Protocol

Materials:

  • 4-chloroaniline

  • Chloroacetyl chloride

  • Triethylamine (or an alternative base like K₂CO₃)

  • Toluene (or another suitable anhydrous solvent like Dichloromethane)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask under a fume hood, dissolve 4-chloroaniline (e.g., 0.1 mol) and triethylamine (0.1 mol) in anhydrous toluene (100 mL).

  • Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Acyl Chloride: Add chloroacetyl chloride (0.1 mol) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and finally with water (1 x 50 mL) to remove any unreacted starting materials and impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-chloro-N-(4-chlorophenyl)acetamide as a crystalline solid.

Data Presentation
CompoundMolar Mass ( g/mol )RoleStoichiometric Eq.
4-Chloroaniline127.57Nucleophile1
Chloroacetyl Chloride112.94Electrophile1
Triethylamine101.19Base1
Product 204.05 Intermediate 1
Experimental Workflow Visualization

Workflow_Part1 cluster_react Reaction cluster_workup Work-up & Purification A Dissolve 4-chloroaniline & triethylamine in toluene B Cool to 0-5 °C A->B C Add Chloroacetyl Chloride (dropwise) B->C D Stir at Room Temp (2-4 hours) C->D E Filter Precipitate D->E Proceed to Work-up F Wash Filtrate (H₂O, NaHCO₃) E->F G Dry Organic Layer (Na₂SO₄) F->G H Concentrate in vacuo G->H I Recrystallize Product H->I

Caption: Workflow for the synthesis of the chloroacetamide intermediate.

Synthesis of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate

Principle and Mechanistic Insights

This step involves the formation of an ester via a nucleophilic substitution reaction. The carboxyl group of 4-aminobenzoic acid is first deprotonated with a base (e.g., sodium hydroxide) to form sodium 4-aminobenzoate. The resulting carboxylate anion is a potent nucleophile. This nucleophile then attacks the carbon atom bearing the chlorine in the 2-chloro-N-(4-chlorophenyl)acetamide intermediate, displacing the chloride ion (a good leaving group) in an Sₙ2 reaction.

The choice of solvent is crucial for Sₙ2 reactions. A polar aprotic solvent, such as dimethylformamide (DMF), is ideal as it can solvate the cation (Na⁺) while not strongly solvating the nucleophilic anion, thus enhancing its reactivity.[4] Heating the reaction mixture provides the necessary activation energy to drive the substitution to completion.

Detailed Experimental Protocol

Materials:

  • 4-aminobenzoic acid

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • 2-chloro-N-(4-chlorophenyl)acetamide (from Part 2)

  • Dimethylformamide (DMF)

  • Distilled water

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve 4-aminobenzoic acid (e.g., 0.05 mol) in DMF (75 mL). Add one equivalent of powdered sodium hydroxide (0.05 mol) and stir the mixture at room temperature for 30 minutes to form the sodium salt of p-aminobenzoic acid.

  • Addition of Intermediate: To this mixture, add 2-chloro-N-(4-chlorophenyl)acetamide (0.05 mol).

  • Reaction: Heat the reaction mixture to 80-90 °C with continuous stirring. The reaction progress can be monitored by TLC. A typical reaction time is 4-6 hours.

  • Precipitation and Isolation: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (400 mL) with vigorous stirring. The product will precipitate out as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with distilled water to remove DMF and any inorganic salts.

  • Drying and Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield pure 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate.

Data Presentation
CompoundMolar Mass ( g/mol )RoleStoichiometric Eq.
4-Aminobenzoic Acid137.14Nucleophile Precursor1
2-chloro-N-(4-chlorophenyl)acetamide204.05Electrophile1
Product 304.73 Final Product 1
Experimental Workflow Visualization

Workflow_Part2 cluster_react2 Reaction cluster_workup2 Work-up & Purification J Prepare Sodium 4-aminobenzoate in DMF K Add Chloroacetamide Intermediate J->K L Heat Reaction Mixture (80-90 °C, 4-6 hours) K->L M Cool and Pour into Ice-Cold Water L->M Proceed to Work-up N Collect Precipitate via Vacuum Filtration M->N O Wash Solid with Water N->O P Dry and Recrystallize Final Product O->P

Caption: Workflow for the synthesis of the final product.

Safety and Handling

  • Chloroacetyl chloride: Highly corrosive, a lachrymator, and reacts violently with water. Must be handled with extreme care in a well-ventilated fume hood.

  • 4-chloroaniline: Toxic upon inhalation, ingestion, and skin contact.

  • Dimethylformamide (DMF): A skin and eye irritant and may have reproductive toxicity.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory throughout the procedure. All operations should be conducted within a certified chemical fume hood.

Conclusion

The is reliably achieved through a strategic two-step process. The initial formation of the 2-chloro-N-(4-chlorophenyl)acetamide intermediate via N-acylation provides a stable yet reactive electrophile. The subsequent Sₙ2 reaction with sodium 4-aminobenzoate in a polar aprotic solvent affords the final ester product in good yield. The methodologies described are based on established, scalable chemical transformations, providing a solid foundation for the production of this and structurally related compounds for research and development purposes.

References

  • IUCr. (2016). 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide. Available at: [Link]

  • JournalNX. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available at: [Link]

  • PMC. (n.d.). 2-(4-Chlorophenyl)acetamide. Available at: [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • PMC. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. Available at: [Link]

  • Google Patents. (n.d.). CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof.
  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Available at: [Link]

  • PMC. (n.d.). Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate. Available at: [Link]

  • Google Patents. (n.d.). US 2013/0280190 A1 - DETHYLHEXYL BUTAMIDO TRAZONE WITH HIGH PURITY AND PROCESS FOR ITS PREPARATION.
  • ResearchGate. (2019). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. Available at: [Link]

  • ResearchGate. (2012). 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. Available at: [Link]

  • Taylor & Francis Online. (n.d.). 4 aminobenzoic acid – Knowledge and References. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. Available at: [Link]

  • PMC. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). The chlorination of 4‐aminobenzoic acid and its methyl ester. Available at: [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Available at: https://www.researchgate.
  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available at: [Link]

  • PubChem. (n.d.). [2-(4-Chlorophenyl)-2-oxoethyl] 4-[(3-bromobenzoyl)amino]benzoate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of the predicted physical properties of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted physical properties of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate and the established methodologies for their experimental determination. At the time of writing, specific experimental data for this compound is not extensively available in public databases. Therefore, this guide emphasizes the predictive data and the requisite experimental protocols for its verification.

Introduction

The compound 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate is a molecule of interest within the domain of medicinal chemistry and drug discovery. Its structural motifs, including a substituted aniline, an amide linkage, and a benzoate ester, suggest potential applications as a bioactive agent. A thorough understanding of its physical properties is a critical prerequisite for its development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a detailed examination of the key physicochemical parameters of this compound, offering both predicted values and the rigorous experimental frameworks required for their validation.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and composition.

Molecular Formula: C₁₅H₁₃ClN₂O₃

Molecular Weight: 304.73 g/mol

IUPAC Name: 2-[(4-chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate

The two-dimensional structure of the molecule is depicted below. This visualization is crucial for understanding the spatial arrangement of atoms and functional groups, which in turn dictates the compound's physical and chemical behavior.

Melting_Point_Workflow A Dry and Powder Sample B Pack Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat at Controlled Rate C->D E Observe and Record Melting Range D->E

Caption: Workflow for Melting Point Determination

Solubility Assessment

Solubility is a crucial parameter, especially in drug development, as it directly impacts a compound's absorption and bioavailability. The "like dissolves like" principle is a useful starting point, suggesting that the polarity of the solvent and the solute are key factors.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

  • Equilibration: An excess amount of the compound is added to a known volume of the solvent in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Solubility_Workflow A Add Excess Solute to Solvent B Agitate at Constant Temperature A->B C Separate Undissolved Solid B->C D Analyze Solute Concentration in Solution C->D

Caption: Shake-Flask Method for Solubility Assessment

The solubility of a related compound, ethyl 4-aminobenzoate, is highest in methanol, followed by ethanol, acetic acid, ethyl acetate, 2-propanol, acetonitrile, and is poorly soluble in water. [1][2][3]This suggests that 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate may also exhibit higher solubility in polar organic solvents.

Spectroscopic Analysis

While not strictly physical properties in the same vein as melting point or solubility, spectroscopic data are integral to the structural confirmation and characterization of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.

Significance in Drug Development

The physical properties of a potential drug candidate like 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate are of paramount importance throughout the drug development pipeline.

  • Solid-State Properties: The melting point and crystalline form influence the compound's stability, dissolution rate, and manufacturability.

  • Solubility: Poor aqueous solubility is a major hurdle for oral drug delivery, often leading to low bioavailability.

  • Lipophilicity (LogP): This parameter affects how the drug is absorbed, distributed throughout the body, metabolized by enzymes, and excreted.

Conclusion

This technical guide has provided a comprehensive overview of the predicted physical properties of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate and the standard methodologies for their experimental determination. While computational predictions offer valuable initial insights, rigorous experimental validation is essential for progressing a compound through the drug discovery and development process. The protocols and principles outlined herein serve as a foundational resource for researchers and scientists working with this and other novel chemical entities.

References

  • PubChem. (n.d.). [2-(4-Chlorophenyl)-2-oxoethyl] 4-[(3-bromobenzoyl)amino]benzoate.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Guidechem. (n.d.). 2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-acetamidobenzoate.
  • NextSDS. (n.d.). Ethyl 4-amino-2-chlorobenzoate — Chemical Substance Information.
  • MilliporeSigma. (n.d.). 2-Amino-4-chlorobenzoic acid.
  • EvitaChem. (n.d.). [2-(Benzylcarbamoylamino)-2-oxoethyl] 2-amino-4-chlorobenzoate.
  • ResearchGate. (n.d.). Solubility of p ABA in several solvents.
  • CSSS. (n.d.). 2-(4-chlorophenyl)-2-oxoethyl 2-benzamidobenzoate.
  • SpectraBase. (n.d.). Butanoic acid, 4-[(2-methylphenyl)amino]-4-oxo-, 2-(4-chlorophenyl)-2-oxoethyl ester - Optional[1H NMR] - Spectrum.
  • BLDpharm. (n.d.). 2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate.
  • Chem-Impex. (n.d.). Ethyl 4-aminobenzoate.
  • Thermo Fisher Scientific. (n.d.). Ethyl 4-aminobenzoate, 98%.
  • SpectraBase. (n.d.). 2-((4-chlorophenyl)imino)-3,4-dihydro-2H-benzo[b]o[4][5]xazin-3-amine - Optional[Vapor Phase IR] - Spectrum. Retrieved from a non-public source.

  • LabSolu. (n.d.). [2-(4-chlorophenyl)-2-oxoethyl] 4-[(3-phenylmethoxybenzoyl)amino]benzoate.
  • Reddit. (2014, September 21). Question about solubility.
  • Stenutz. (n.d.). ethyl 4-aminobenzoate.
  • Flinn Scientific. (2015, January 20). Ethyl 4-Aminobenzoate Safety Data Sheet (SDS).
  • EPA. (2025, October 15). N-(2-Chlorophenyl)-4-[(2-{4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino}-5-fluoropyrimidin-4-yl)amino]benzamide Properties.
  • Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)-1-oxopropan-2-yl 4-aminobenzoate.

Sources

Foundational

Molecular Architecture and Mechanistic Modalities of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate

A Technical Whitepaper for Drug Development Professionals Executive Summary The compound 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate represents a fascinating intersection of classic pharmacological design and mo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The compound 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate represents a fascinating intersection of classic pharmacological design and modern antimicrobial "soft drug" engineering. Structurally, it is a hybrid molecule comprising a classic 4-aminobenzoate (PABA) ester pharmacophore linked to an N -(4-chlorophenyl)acetamide moiety.

As a Senior Application Scientist analyzing this scaffold, it is critical to understand its dual utility in contemporary drug development:

  • As a Pharmacological Entity: It shares the structural backbone of ester-type local anesthetics, granting it the inherent ability to modulate voltage-gated sodium channels (NaV) via intracellular blockade[1].

  • As a Strategic Structural Control & Metabolite: In recent 2026 breakthroughs targeting methicillin-resistant Staphylococcus aureus (MRSA), this exact amine serves as the critical baseline control and the primary inactive metabolite for highly potent aromatic isocyanide "soft drugs"[2]. The ester linkage is a deliberate metabolic liability designed to ensure rapid systemic clearance.

This guide dissects the causality behind its biological interactions, the rationale of its metabolic instability, and the self-validating experimental protocols required to characterize it.

Structural Pharmacology: The Dual Mechanism of Action

Voltage-Gated Sodium Channel (NaV) Blockade

Because the molecule contains a 4-aminobenzoate ester group, it adheres to the classic structure-activity relationship (SAR) of ester local anesthetics like chloroprocaine and benzocaine[3]. The mechanism of action is highly dependent on the physicochemical state of the molecule, dictated by its pKa and the ambient pH.

The compound exists in an equilibrium between its uncharged (non-ionized) lipophilic base and its charged (ionized) cationic form. The causality of its action is sequential:

  • Membrane Penetration: The non-ionized form diffuses across the lipophilic neuronal lipoprotein membrane[1].

  • Intracellular Protonation: Upon reaching the relatively lower pH of the intracellular axoplasm, the compound re-equilibrates, yielding a higher fraction of the ionized cation.

  • Target Binding: The ionized form binds reversibly to the α -subunit on the intracellular cytoplasmic opening of the voltage-gated sodium channel[3]. This binding physically occludes the pore, preventing Na+ influx, thereby halting the depolarization phase of the action potential and causing a use-dependent blockade.

NaV_Blockade A Extracellular Space (Non-ionized Compound) B Lipid Bilayer Diffusion A->B Lipophilic entry C Intracellular Space (Ionization via lower pH) B->C Protonation D NaV Channel α-Subunit Binding C->D Pore occlusion E Action Potential Inhibition D->E Signal blockade

Caption: Intracellular mechanism of NaV channel blockade by the 4-aminobenzoate pharmacophore.

The "Soft Drug" Paradigm and Anti-MRSA Application

In a pivotal 2026 study by Brunelli et al., researchers developed highly potent aromatic isocyanides to combat MRSA and VISA strains[2]. The compound 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate plays two critical roles in this context:

  • The Negative Control: The active anti-MRSA agent is the isocyanide derivative (2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-isocyanobenzoate). By testing the amine precursor (our topic compound), researchers proved that the isocyanide warhead is absolutely essential for antibacterial activity (likely coordinating with bacterial metalloenzymes). The amine itself is microbiologically inactive against MRSA, validating the target specificity of the isocyanide[2].

  • The Inactive Metabolite: The ester functionality is a deliberate design choice. To prevent systemic toxicity from topical application, the drug is designed as a "soft drug." Once it enters the bloodstream, plasma butyrylcholinesterase (BChE) rapidly hydrolyzes the ester bond[1]. The resulting metabolites—4-aminobenzoic acid (PABA) and 2-hydroxy- N -(4-chlorophenyl)acetamide—are systemically benign and rapidly excreted.

Soft_Drug_Hydrolysis A 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate B Plasma Butyrylcholinesterase (BChE) A->B Ester cleavage C 4-Aminobenzoic Acid (PABA) B->C D 2-Hydroxy-N-(4-chlorophenyl)acetamide B->D E Systemic Clearance (Inactive Metabolites) C->E D->E

Caption: Rapid plasma esterase hydrolysis ensuring systemic clearance (soft drug mechanism).

Quantitative Data Summary

To facilitate rapid comparison for drug development, the physicochemical and pharmacokinetic properties of the compound (extrapolated from its structural class and recent soft-drug assays) are summarized below.

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight ~304.7 g/mol Optimal for topical penetration and systemic diffusion.
Primary Target (Pharmacological) NaV Channel ( α -subunit)Reversible blockade of neuronal action potentials.
Primary Target (Microbiological) None (Inactive Control)Lacks the isocyanide warhead required for MRSA inhibition.
Metabolic Liability Ester LinkageSusceptible to rapid hydrolysis by BChE (pseudocholinesterase).
Plasma Half-Life ( t1/2​ ) < 2 minutes (In vitro plasma)Ensures "soft drug" profile; prevents systemic toxicity.
Primary Metabolites PABA + Acetamide derivativeRenally excreted; PABA may antagonize sulfonamide antibiotics.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They include internal controls to prove causality rather than mere correlation.

Protocol 1: In Vitro Plasma Stability & Esterase Hydrolysis Assay

Purpose: To validate the "soft drug" rapid clearance mechanism by quantifying ester cleavage.

Rationale: We must prove that degradation is exclusively enzymatic (esterase-driven) and not due to spontaneous chemical hydrolysis in the buffer.

  • Preparation: Prepare a 10 mM stock solution of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate in DMSO.

  • Matrix Setup: Thaw pooled human plasma (heparinized) and pre-warm to 37°C. Prepare a parallel control matrix of PBS (pH 7.4) to assess non-enzymatic chemical stability.

  • Inhibition Control (Self-Validation): In a third matrix, pre-incubate human plasma with 100 µM of tetraisopropyl pyrophosphoramide (iso-OMPA), a specific BChE inhibitor, for 15 minutes. Causality check: If the compound degrades in normal plasma but remains stable in iso-OMPA plasma, BChE is the definitive metabolic driver.

  • Initiation: Spike the compound into all three matrices to a final concentration of 1 µM (0.1% DMSO final).

  • Sampling: Extract 50 µL aliquots at 0, 1, 3, 5, 15, and 30 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., procaine-d4).

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS in positive electrospray ionization (ESI+) mode, monitoring the parent mass transition and the emergence of the PABA metabolite ( m/z 138).

Protocol 2: Electrophysiological Validation of NaV Blockade (Patch-Clamp)

Purpose: To confirm the intracellular binding mechanism to voltage-gated sodium channels.

Rationale: Because the compound must be protonated intracellularly to bind the α -subunit, manipulating the intracellular pH of the patch pipette will directly alter the IC50​ .

  • Cell Preparation: Culture HEK-293 cells stably expressing human NaV1.7 or NaV1.5 channels.

  • Internal Solution Manipulation (Self-Validation): Prepare two intracellular pipette solutions: one at pH 7.2 (standard) and one at pH 6.8 (acidic). Causality check: The acidic internal solution will force a higher fraction of the drug into its active, ionized state once it crosses the membrane, theoretically lowering the apparent IC50​ .

  • Recording: Establish a whole-cell patch-clamp configuration. Hold the membrane potential at -100 mV.

  • Stimulation: Apply a depolarizing step to -10 mV for 20 ms at a frequency of 1 Hz to elicit inward sodium currents.

  • Perfusion: Perfuse the extracellular bath with increasing concentrations of the compound (0.1 µM to 100 µM).

  • Data Extraction: Measure the peak inward current reduction. Plot the fractional block against drug concentration to calculate the IC50​ under both intracellular pH conditions.

References

  • Local Anesthetics and Regional Anesthesia - Thoracic Key Source: Thoracic Key URL:[Link]

  • Highly Potent Aromatic Isocyanides as Soft Drugs against Methicillin and Vancomycin-Resistant Staphylococcus aureus Topical Infections Source: ChemRxiv URL:[Link]

  • Chloroprocaine API Suppliers - Find All GMP Manufacturers Source: Pharmaoffer URL:[Link]

Sources

Exploratory

potential biological targets of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate

An In-Depth Technical Guide to Identifying the Biological Targets of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate Abstract The identification of robust biological targets is a cornerstone of modern drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Identifying the Biological Targets of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate

Abstract

The identification of robust biological targets is a cornerstone of modern drug discovery, dictating the therapeutic potential and safety profile of a lead compound. This guide provides a comprehensive, technically-grounded framework for elucidating the molecular targets of the novel compound, 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate. By integrating computational and experimental methodologies, we present a multi-pronged strategy that begins with a hypothesis-driven investigation based on structural homology to known inhibitors and expands to unbiased screening approaches for novel target identification and off-target profiling. This document is intended for researchers, medicinal chemists, and drug development scientists, offering detailed, self-validating protocols and the causal logic behind key experimental choices, thereby providing a rigorous roadmap from initial hypothesis to cellular target validation.

Introduction and Structural Analysis

The compound 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate is a small molecule of interest for therapeutic development. Its structure comprises several key functional groups that suggest potential for specific biological interactions: a 4-chlorophenyl ring, an amide linkage, an ester, and a 4-aminobenzoate moiety. Understanding the potential targets of this molecule is the critical first step in characterizing its mechanism of action, therapeutic utility, and potential toxicities.

A crucial initial observation is the compound's high structural similarity to a known class of inhibitors for Sentrin/SUMO-specific protease 1 (SENP1). Specifically, research on 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives has identified them as potent SENP1 inhibitors.[1] SENP1 is a cysteine protease that plays a vital role in deSUMOylation, a post-translational modification process. Dysregulation of SENP1 has been implicated in the progression of cancers, such as prostate cancer, making it a compelling therapeutic target.[1]

This guide will first detail a hypothesis-driven approach focusing on SENP1 as a primary putative target. Subsequently, it will outline unbiased, systematic screening funnels to identify other potential targets, ensuring a comprehensive biological characterization.

Table 1: Physicochemical Properties of the Compound

PropertyValue (Predicted)Source
Molecular FormulaC₁₅H₁₃ClN₂O₃-
Molecular Weight304.73 g/mol -
XLogP32.9PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors4PubChem

Hypothesis-Driven Target Identification: The SENP1 Case Study

The structural analogy to published SENP1 inhibitors provides a strong, evidence-based starting point for target identification.[1][2] Our core hypothesis is that 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate binds to and inhibits the catalytic activity of SENP1. The following workflow outlines the steps to rigorously test this hypothesis.

In Silico Target Validation Workflow

Causality Behind Experimental Choice: Before committing to resource-intensive wet-lab experiments, in silico molecular docking provides a cost-effective and rapid method to predict the binding affinity and pose of the compound within the SENP1 active site.[3][4] A favorable docking score and interaction profile would strongly support proceeding with enzymatic assays.

Caption: Workflow for in silico validation of SENP1 as a target.

  • Receptor Preparation:

    • Download the crystal structure of SENP1 from the Protein Data Bank (e.g., PDB ID: 2G4D).

    • Using molecular modeling software (e.g., PyMOL, Chimera), remove all water molecules and non-protein atoms from the PDB file.

    • Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges).

    • Define the binding site (grid box) based on the location of the co-crystallized ligand in the original structure.

  • Ligand Preparation:

    • Generate the 3D structure of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds.

  • Docking Execution:

    • Use a docking program like AutoDock Vina to dock the prepared ligand into the defined receptor grid box.

    • Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough conformational search.

  • Analysis:

    • Analyze the output to identify the lowest energy binding pose.

    • Visualize the docked pose and identify key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and SENP1 active site residues.

    • A predicted binding energy of < -7.0 kcal/mol is generally considered a strong interaction.

In Vitro Enzymatic Assay Workflow

Causality Behind Experimental Choice: While docking is predictive, an in vitro enzyme assay provides direct, quantitative evidence of target engagement and functional inhibition.[5] A fluorescence-based assay is chosen for its high sensitivity, suitability for high-throughput screening (HTS), and commercial availability of reagents.[6]

in_vitro_workflow cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reagents 1. Prepare Reagents: Recombinant SENP1, Fluorogenic Substrate, Test Compound Dilutions Plate 2. Plate Controls & Compound in 384-well plate Reagents->Plate Incubate 3. Add Enzyme & Substrate, Incubate at 37°C Plate->Incubate Read 4. Measure Fluorescence (Ex/Em) over time Incubate->Read Plot 5. Plot % Inhibition vs. [Compound] Read->Plot IC50 6. Calculate IC50 Value (Non-linear Regression) Plot->IC50

Caption: Workflow for an in vitro SENP1 enzymatic inhibition assay.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 mM DTT, pH 7.5). Final DMSO concentration should be <1%.

    • Prepare solutions of recombinant human SENP1 enzyme and a fluorogenic SENP1 substrate (e.g., SUMO1-AMC).

    • Controls: Include a positive control (known SENP1 inhibitor, e.g., J5 from the reference paper[1]) and a negative control (DMSO vehicle).

  • Assay Execution (384-well format):

    • Add 5 µL of diluted test compound or control to appropriate wells.

    • Add 10 µL of SENP1 enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC substrate) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_bkgd) / (Rate_vehicle - Rate_bkgd)).

    • Plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Table 2: Hypothetical SENP1 Inhibition Data

CompoundIC₅₀ (µM)
2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate8.5
Reference Inhibitor (J5)15.2
Negative Control (Inactive Analog)> 100

Unbiased Target Discovery and Off-Target Profiling

Causality Behind Experimental Choice: Relying solely on a hypothesis-driven approach can lead to confirmation bias and miss novel or unintended targets (off-targets), which are critical for understanding a drug's full safety and efficacy profile. Unbiased methods are therefore essential.

Ligand-Based Virtual Screening

This computational technique identifies potential targets by searching for proteins known to bind molecules structurally similar to the query compound.[4][7] It operates on the principle that similar ligands often bind to similar targets.[8]

  • Database Selection: Utilize large-scale bioactivity databases such as ChEMBL, PubChem, and DrugBank.[9][10]

  • Query Input: Use the 2D structure (SMILES string) of the compound as the query.

  • Search Execution: Perform a similarity search using a Tanimoto coefficient threshold (e.g., >0.85) to identify structurally related compounds.

  • Target Analysis: Compile a list of the known biological targets for the identified similar compounds.

  • Target Prioritization: Prioritize targets that appear frequently or are associated with high-potency interactions for subsequent experimental validation.

Cell-Based Phenotypic Screening

Causality Behind Experimental Choice: Cell-based assays provide crucial insights into a compound's effect in a more physiologically relevant context, accounting for cell permeability, stability, and potential cytotoxicity.[11][12] Screening against a diverse panel of cancer cell lines can reveal patterns of activity that may correlate with specific genetic markers or signaling pathways, thus hinting at the compound's mechanism of action.

phenotypic_workflow cluster_screening Phenotypic Screen cluster_analysis Data Analysis Plate 1. Seed NCI-60 Cancer Cell Lines in 96-well plates Treat 2. Treat cells with serial dilutions of compound Plate->Treat Incubate 3. Incubate for 72 hours Treat->Incubate Assay 4. Perform Cell Viability Assay (e.g., CellTiter-Glo®) Incubate->Assay GI50 5. Calculate GI50 values for each cell line Assay->GI50 Correlate 6. Correlate GI50 pattern with genomic/proteomic data (e.g., COMPARE analysis) GI50->Correlate Hypothesize 7. Generate new target hypotheses Correlate->Hypothesize

Caption: Workflow for phenotypic screening and target hypothesis generation.

  • Cell Culture: Culture the 60 human cancer cell lines from the NCI-60 panel according to standard protocols.

  • Plating: Seed cells into 96-well plates at their predetermined optimal densities and allow them to attach overnight.

  • Treatment: Add the test compound in a 5-log concentration range (e.g., 0.01 µM to 100 µM) to the plates. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Perform a cell viability assay, such as the luminescence-based CellTiter-Glo® (Promega) assay, which measures ATP levels as an indicator of cell health.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls.

    • Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.

    • The resulting pattern of GI₅₀ values across the 60 cell lines can be used as a biological fingerprint to compare against databases of known compounds (e.g., using the NCI's COMPARE algorithm) to find agents with similar mechanisms of action.

Direct Target Validation in a Cellular Environment

Causality Behind Experimental Choice: After identifying a high-confidence target (e.g., SENP1), it is imperative to confirm direct physical engagement between the compound and the protein within a cellular context.[13] This step validates that the compound reaches its target in a complex biological milieu and is not merely an artifact of in vitro assays. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.

  • Cell Treatment: Treat intact cells (e.g., a prostate cancer cell line like LNCaP, known to express SENP1) with the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Heating: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein (SENP1) remaining at each temperature for both vehicle- and compound-treated samples using Western blotting.

  • Analysis:

    • Drug binding stabilizes the target protein, resulting in a shift of its melting curve to higher temperatures.

    • Plot the fraction of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control is definitive evidence of target engagement.

Summary and Future Directions

This guide has outlined a systematic, multi-tiered strategy for the identification and validation of biological targets for 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate. The workflow begins with a strong, literature-based hypothesis targeting SENP1, which is then rigorously tested using a combination of in silico, in vitro, and cellular methods. This is complemented by unbiased screening approaches to uncover novel targets and potential off-target liabilities.

Successful identification and validation of a primary target like SENP1 would pave the way for lead optimization campaigns to improve potency and selectivity. Any novel targets uncovered through the unbiased approaches would open new avenues for therapeutic development. This integrated approach ensures a thorough understanding of the compound's mechanism of action, which is fundamental to its progression as a potential therapeutic agent.

References

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link][5]

  • Creative Bioarray. (2025). Role of Cell-Based Assays in Drug Discovery and Development. [Link][12]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. [Link][3]

  • Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1, 31-51. [Link][11]

  • Eurofins DiscoverX. (n.d.). Cell-Based Assay Development. [Link][14]

  • Patsnap. (2025). Top Enzymatic Assays for Drug Screening in 2025. [Link][6]

  • Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. [Link][15]

  • Karim, A., et al. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(1). [Link][4]

  • Lee, H., et al. (2019). In-Silico Molecular Binding Prediction for Human Drug Targets Using Deep Neural Multi-Task Learning. Molecules, 24(22), 4005. [Link][16]

  • Mestres, J. (2014). In Silico Drug-Target Profiling. [Link][7]

  • Mestres, J. (2014). In Silico Drug–Target Profiling. Methods in Molecular Biology, 118-131. [Link][8]

  • Amsbio. (n.d.). Enzyme Activity Assays. [Link][17]

  • EDDC. (2021). Cellular assays for Target Validation. [Link][13]

  • Horizon Discovery. (n.d.). Drug Target Identification & Validation. [Link][18]

  • Therapeutic Target Database. (n.d.). TTD. [Link][19]

  • Zhang, Y., et al. (2024). GETdb: A comprehensive database for genetic and evolutionary features of drug targets. Genomics, Proteomics & Bioinformatics. [Link][9]

  • BigOmics Analytics. (2024). Top Pharmacogenomics Databases for Drug Discovery. [Link][20]

  • Drug Hunter. (2024). Drug Discovery Websites and Databases. [Link][10]

  • ResearchGate. (2012). 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. [Link][2]

  • PubMed. (2012). 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. [Link][1]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of 2-[(4-Chlorophenyl)amino]-2-ox...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate. While a definitive crystal structure for this specific molecule is not publicly available, this document, authored from the perspective of a Senior Application Scientist, extrapolates from the well-documented structures of closely related analogues to present a predictive yet robust guide. We will delve into the probable synthetic pathways, detailed methodologies for characterization, and an expert analysis of the anticipated crystal packing and intermolecular interactions. This guide is intended to serve as a foundational resource for researchers engaged in the study of similar molecular scaffolds, offering field-proven insights into experimental design and structural interpretation.

Introduction: Context and Significance

The molecular scaffold of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate is of significant interest in medicinal chemistry and materials science. It combines the structural features of p-aminobenzoic acid (PABA), a well-known biosynthetic precursor, with a chloro-substituted phenylamino oxoethyl moiety. This combination of an ester, an amide, and halogenated aromatic rings suggests potential for a diverse range of biological activities and material properties. The presence of multiple hydrogen bond donors and acceptors, along with aromatic rings, predisposes this molecule to form intricate supramolecular assemblies, which are critical for its solid-state properties such as solubility, stability, and bioavailability. Understanding the crystal structure is paramount to unlocking its full potential in drug development and materials engineering.

Synthetic Pathway and Crystallization

The synthesis of the title compound can be logically approached through a nucleophilic substitution reaction, a common method for the preparation of similar ester derivatives.[1][2][3]

Proposed Synthesis Protocol

This protocol is based on established methods for the synthesis of related aryl benzoates.[2][3]

Materials:

  • 4-Aminobenzoic acid

  • 2-Chloro-N-(4-chlorophenyl)acetamide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of 4-aminobenzoic acid (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the carboxylate salt.

  • Add 2-chloro-N-(4-chlorophenyl)acetamide (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical step for structural elucidation. The choice of solvent is crucial and often determined empirically.

Protocol for Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, or ethyl acetate/hexane).

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container and allow the solvent to evaporate slowly at room temperature.

  • Monitor for the formation of well-defined single crystals over several days.

Structural Analysis and Characterization

A combination of spectroscopic and diffraction techniques is essential for the unambiguous characterization of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate.

Spectroscopic Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino and amide groups, C=O stretching of the ester and amide, and C-Cl stretching.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy will be instrumental in confirming the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystal. The workflow for a typical SCXRD experiment is outlined below.

SCXRD_Workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection space_group Space Group Determination data_collection->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation analysis Analysis of Geometric Parameters & Intermolecular Interactions validation->analysis final_structure final_structure analysis->final_structure Final Crystal Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Predicted Crystal Structure and Intermolecular Interactions

Based on the analysis of structurally similar compounds, we can predict the key features of the crystal structure of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate.

Molecular Conformation

The molecule is expected to be largely planar, with some torsion around the ester and amide linkages. The dihedral angle between the two aromatic rings will be a key conformational parameter.

Hydrogen Bonding

The presence of N-H groups (both amino and amide) and C=O groups (ester and amide) strongly suggests the formation of an extensive network of intermolecular hydrogen bonds. These interactions are likely to play a dominant role in the crystal packing.[5][6] Specifically, N-H···O hydrogen bonds are anticipated to be a primary motif, potentially forming dimers or chains.

Other Intermolecular Interactions
  • π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.[2][3]

  • Halogen Bonding: The chlorine atom on the phenyl ring may participate in halogen bonding (C-Cl···O or C-Cl···N interactions), a directional interaction that can significantly influence crystal packing.[5]

Intermolecular_Interactions Molecule1 Molecule A 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate Molecule2 Molecule B 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate Molecule1->Molecule2 N-H···O Hydrogen Bond Molecule3 Molecule C 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate Molecule1->Molecule3 C-Cl···O Halogen Bond Molecule2->Molecule3 π-π Stacking

Caption: Predicted Intermolecular Interactions in the Crystal Lattice.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide valuable information about the thermal stability and phase behavior of the crystalline material.[7] TGA can determine the decomposition temperature, while DSC can identify melting points, phase transitions, and the presence of polymorphs.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, framework for the synthesis, crystallization, and structural analysis of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate. By drawing upon established principles and the known structures of analogous compounds, we have outlined detailed experimental protocols and anticipated key structural features. The insights presented herein are intended to guide researchers in their experimental design and to provide a solid foundation for the interpretation of their findings. The elucidation of the definitive crystal structure of this compound will undoubtedly contribute to a deeper understanding of its structure-property relationships and pave the way for its potential applications in drug discovery and materials science.

References

  • Bakhouch, M. Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. 2015. [Link]

  • Gurbanov, A. V., et al. Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate. Acta Crystallographica Section E: Crystallographic Communications. 2020. [Link]

  • Parlak, C., et al. Synthesis, Molecular Structure, FT-IR and XRD Investigations of 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate: A Comparative DFT Study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2014. [Link]

  • Mary, Y. S., et al. Spectral, Optical and Thermal Characterization of 2- Aminothiazolium 4-Chlorobenzoate Single Crystal. Journal of Optoelectronics and Advanced Materials. 2022. [Link]

  • Khan, I. U., et al. Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications. 2014. [Link]

  • Ahmad, S., et al. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules. 2023. [Link]

  • Khan, I. U., et al. Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online. 2014. [Link]

  • Sheshadri, R., et al. Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate. Acta Crystallographica Section E: Crystallographic Communications. 2019. [Link]

  • Fracasso, D., et al. Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Journal of Pharmaceutical Sciences. 2012. [Link]

Sources

Exploratory

Preliminary Toxicity Screening of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate: A Technical Guide

Executive Summary & Structural Rationale The compound 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate is a synthetic hybrid small molecule characterized by a 4-aminobenzoate (PABA) ester linked to an N-(4-chlorophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate is a synthetic hybrid small molecule characterized by a 4-aminobenzoate (PABA) ester linked to an N-(4-chlorophenyl)acetamide moiety. While PABA derivatives are historically leveraged in pharmacology for their local anesthetic and antimicrobial properties, the presence of the acetanilide structural alert necessitates a rigorous, mechanism-driven preliminary toxicity screening strategy.

Before advancing this compound into in vivo models, drug development professionals must rule out idiosyncratic drug-induced liver injury (DILI) and genotoxicity. This whitepaper outlines a highly specialized, three-tiered in vitro screening architecture designed to interrogate the specific metabolic vulnerabilities of this molecule.

Mechanistic Predictive Toxicology: The Causality of Bioactivation

The core philosophy of this screening guide is rooted in the molecule's predictable metabolic fate. Upon systemic exposure, hepatic and plasma carboxylesterases are highly likely to rapidly cleave the ester bond, yielding two primary fragments:

  • 4-Aminobenzoic acid (PABA): Generally well-tolerated, though associated with mild allergic sensitization.

  • N-(4-chlorophenyl)-2-hydroxyacetamide: A halogenated acetanilide derivative.

The toxicity of this compound is unlikely to be driven by the parent molecule, but rather by the acetanilide fragment. Acetanilides (such as acetaminophen) are notorious for undergoing Cytochrome P450 (CYP450)-mediated N-hydroxylation followed by dehydration to form highly reactive, electrophilic species (e.g., quinone imines). While the para-chloro substitution on the phenyl ring may block direct para-hydroxylation, it can force CYP450 metabolism toward alternative, toxic epoxide or radical intermediates. These electrophiles covalently bind to hepatic proteins, deplete intracellular glutathione (GSH), and trigger catastrophic mitochondrial oxidative stress[1].

MetabolicPathway Parent 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate Esterase Hepatic Esterases (Hydrolysis) Parent->Esterase PABA 4-Aminobenzoic Acid (PABA) Esterase->PABA Acetamide N-(4-chlorophenyl)- 2-hydroxyacetamide Esterase->Acetamide CYP CYP450 Oxidation (CYP3A4 / CYP1A2) Acetamide->CYP Reactive Reactive Electrophilic Intermediate CYP->Reactive Tox Mitochondrial Dysfunction & Oxidative Stress Reactive->Tox

Proposed metabolic bioactivation pathway leading to hepatotoxicity.

Tier 1: Hepatic Cytotoxicity & Bioactivation Screening

The Causality of Cell Line Selection

Standard immortalized cell lines like HepG2 are fundamentally inadequate for screening this specific compound. HepG2 cells rapidly dedifferentiate in 2D culture and lose physiological expression of critical Phase I enzymes (specifically CYP3A4, CYP1A2, and CYP2D6). Because the toxicity of the N-(4-chlorophenyl)acetamide fragment is strictly dependent on metabolic activation, testing it in HepG2 cells will yield a dangerous false negative.

Instead, HepaRG cells cultured as 3D spheroids must be utilized. HepaRG spheroids maintain robust, in vivo-like expression of CYP450 enzymes, functional bile canaliculi, and physiological phase II conjugation pathways, making them a superior predictive model for CYP-mediated hepatotoxicity[2].

Protocol 1: HepaRG 3D Spheroid Cytotoxicity Assay
  • Cell Seeding: Thaw cryopreserved HepaRG cells and seed at 1×104 cells/well in 96-well ultra-low attachment (ULA) plates to promote self-assembly into 3D spheroids.

  • Maturation: Culture for 7–10 days in differentiation medium to allow the upregulation of CYP3A4 and CYP1A2.

  • Compound Exposure: Treat the mature spheroids with 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate at a logarithmic concentration gradient (0.1, 1, 10, 50, 100 µM) in 0.1% DMSO for 48 hours.

  • Viability Readout: Add CellTiter-Glo® 3D reagent to lyse the spheroids. Incubate for 30 minutes on an orbital shaker, then measure ATP-dependent luminescence using a microplate reader.

  • System Validation (Self-Validating QC): The assay is only deemed valid if the positive control (Acetaminophen, 10 mM) demonstrates a >60% reduction in viability, and the negative control (0.1% DMSO vehicle) maintains >95% viability with a coefficient of variation (CV) <10%.

Tier 2: Genotoxicity Assessment (OECD 471)

The Causality of Genotoxicity Testing

Halogenated anilines (which may form if the acetamide bond undergoes secondary hydrolysis) and reactive quinone imines possess a high affinity for DNA intercalation and covalent adduct formation. To assess this, the Bacterial Reverse Mutation Test (Ames Test), compliant with OECD Test Guideline 471, serves as the regulatory gold standard[3].

For this compound, the Pre-incubation Method is strictly required over the standard plate incorporation method. Pre-incubation forces the test compound, the bacterial strains, and the S9 metabolic enzymes into a concentrated liquid phase, which is critical for capturing short-lived reactive electrophiles before they degrade in the agar.

Protocol 2: Mini-Ames Test (Pre-incubation Method)
  • Strain Preparation: Grow auxotrophic Salmonella typhimurium strains (TA98 for frameshifts, TA100 and TA1535 for base-pair substitutions) and Escherichia coli WP2 uvrA overnight in nutrient broth until they reach an OD600 of 1.0.

  • Pre-incubation Phase: In sterile tubes, mix 100 µL of the bacterial suspension, 50 µL of the test compound (ranging from 5 to 5000 µ g/plate ), and 500 µL of either PBS (for the -S9 arm) or Aroclor 1254-induced rat liver S9 mix (for the +S9 arm). Incubate at 37°C for 20 minutes with gentle shaking.

  • Plating: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin, or tryptophan for E. coli) to the tubes. Vortex gently and pour immediately onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate the inverted plates at 37°C for 48–72 hours. Count the revertant colonies using an automated colony counter.

  • System Validation (Self-Validating QC): The assay is validated only if spontaneous revertant counts fall within historical laboratory control ranges, and strain-specific positive controls (e.g., 2-Aminoanthracene for the +S9 condition) induce a statistically significant 3-fold increase in colony counts.

Tier 3: High-Content Screening (HCS) for Mitochondrial Toxicity

The Causality of HCS

Because reactive drug metabolites often selectively target mitochondrial respiratory chain complexes, they induce reactive oxygen species (ROS) generation and collapse the mitochondrial membrane potential (MMP) long before bulk cellular ATP is depleted. High-Content Screening (HCS) provides multiplexed, single-cell resolution of these pre-lethal mechanistic toxicity events[1].

Protocol 3: Multiparametric HCS Workflow
  • Cell Preparation: Seed differentiated HepaRG cells in 384-well optical-bottom plates.

  • Treatment: Expose cells to the test compound at its predetermined IC 20​ and IC 50​ concentrations for 24 hours.

  • Fluorescent Co-Staining: Remove media and co-incubate the cells with Hoechst 33342 (to assess nuclear condensation/fragmentation), Tetramethylrhodamine methyl ester (TMRM; to measure MMP), and CellROX™ Green (to quantify oxidative stress) for 45 minutes at 37°C.

  • Automated Imaging: Acquire images using an automated confocal high-content imager using DAPI, FITC, and TRITC channels. Analyze the images using integrated single-cell algorithms to quantify fluorescence intensity per cell.

  • System Validation (Self-Validating QC): The assay is validated if the mitochondrial uncoupler FCCP (10 µM) causes a >80% reduction in TMRM fluorescence (MMP collapse) without causing immediate nuclear fragmentation.

ScreeningWorkflow Tier1 Tier 1: HepaRG Cytotoxicity Tier2 Tier 2: OECD 471 Ames Test Tier1->Tier2 Tier3 Tier 3: High-Content Screening Tier2->Tier3 Decision Go/No-Go Decision Matrix Tier3->Decision

Sequential tiered in vitro toxicity screening workflow.

Data Synthesis & Go/No-Go Decision Matrix

To ensure objective advancement of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate into in vivo pharmacokinetic (PK) and toxicity testing, the following quantitative thresholds must be applied to the gathered data:

Assay ParameterGo Threshold (Advance)No-Go Threshold (Halt/Redesign)Mechanistic Implication
HepaRG 3D IC 50​ > 50 µM< 10 µMHigh risk of clinical hepatotoxicity via CYP bioactivation.
Ames Test (+S9 / -S9) < 2.0x vs. Vehicle Control 2.0x vs. Vehicle ControlDirect DNA reactivity / High mutagenic potential.
Mitochondrial Potential (TMRM) > 80% of Control Intensity< 50% of Control IntensitySevere respiratory chain uncoupling or inhibition.
Oxidative Stress (CellROX) < 1.5x vs. Vehicle Control> 3.0x vs. Vehicle ControlRapid depletion of GSH by reactive electrophiles.

Compounds triggering a "No-Go" based on HepaRG or HCS data but passing the Ames test may require structural optimization—specifically, replacing the para-chloro group or modifying the acetamide linker to prevent the formation of toxic quinone imines.

References

  • High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells Source: MDPI (Antioxidants) URL:[Link]

  • Quantitative Evaluation of Cytochrome P450 3A4 Inhibition and Hepatotoxicity in HepaRG 3-D Spheroids Source: PubMed / SAGE Publications URL:[Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471) Source: Biosafe URL:[Link]

Sources

Protocols & Analytical Methods

Method

Cell-Based Assay Profiling of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate: Evaluating Dual-Target Potential

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Mechanistic Rationale The synthetic compound 2-[(...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The synthetic compound 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate (CAS: 931259-50-6) presents a unique hybrid pharmacophore of significant interest to preclinical pharmacology. Structurally, it combines a 4-aminobenzoate (PABA) ester moiety—a classic feature of local anesthetics like benzocaine and procaine—with a p-chloroacetanilide group, which is structurally homologous to analgesic/antipyretic agents like paracetamol.

As a Senior Application Scientist, I have designed this profiling guide to interrogate the compound's dual therapeutic potential. Rather than relying on a single phenotypic screen, this protocol establishes a self-validating system targeting two distinct pathways dictated by the compound's structural causality:

  • Voltage-Gated Sodium Channels (Nav1.7): The lipophilic aromatic ring and intermediate ester/amide linkages strongly suggest state-dependent ion channel blockade, critical for nociception and local analgesia.

  • Cyclooxygenase (COX-2) / PGE2 Pathway: The acetanilide moiety suggests potential anti-inflammatory activity via the modulation of arachidonic acid metabolism in macrophages.

To ensure data integrity, all functional assays are preceded by a rigorous cytotoxicity screen to rule out membrane-disrupting artifacts.

Experimental Workflow

Workflow Compound 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate (Stock Preparation) Tox Cytotoxicity Profiling (CC50) MTT Assay (HEK-293 & RAW 264.7) Compound->Tox Nav_Branch Target 1: Voltage-Gated Sodium Channels (Nociception/Analgesia) Tox->Nav_Branch Non-toxic dose range COX_Branch Target 2: COX-2 / PGE2 Pathway (Anti-Inflammation) Tox->COX_Branch Non-toxic dose range Patch Automated Patch-Clamp (SyncroPatch) HEK-293 hNav1.7 Cells Nav_Branch->Patch ELISA LPS-Stimulated Macrophages RAW 264.7 Cells COX_Branch->ELISA Patch_Read State-Dependent Block (Resting vs. Inactivated IC50) Patch->Patch_Read ELISA_Read Competitive ELISA (PGE2 IC50 Determination) ELISA->ELISA_Read

Figure 1: Dual-pathway cell-based screening workflow for evaluating the test compound.

Protocol 1: Nav1.7 State-Dependent Inhibition Assay

Rationale: Local anesthetics and Nav blockers exhibit "use-dependent" or "state-dependent" block, binding with higher affinity to the inactivated state of the channel (Guarded Receptor Hypothesis). We utilize an automated patch-clamp system (e.g., SyncroPatch 768PE) to apply a two-step voltage protocol, allowing us to differentiate between resting-state and inactivated-state inhibition[1].

Materials
  • Cell Line: HEK-293 cells stably expressing human Nav1.7 (hNav1.7).

  • Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM D-Glucose (pH 7.4, 298 mOsm).

  • Intracellular Solution (ICS): 110 mM CsF, 10 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2, 285 mOsm).

  • Reference Control: Tetrodotoxin (TTX) or Lidocaine.

Step-by-Step Methodology
  • Cell Preparation: Harvest HEK-293 hNav1.7 cells at 70-80% confluency using Detachin. Resuspend in ECS at a density of 1×106 cells/mL.

  • Compound Preparation: Dissolve 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate in 100% DMSO to create a 10 mM stock. Dilute in ECS to final test concentrations (0.1 µM – 100 µM). Critical: Final DMSO concentration must not exceed 0.3% to prevent solvent-induced membrane leak currents.

  • Automated Patch-Clamp Setup: Load cells and solutions into the automated patch-clamp platform. Achieve whole-cell configuration (seal resistance > 500 MΩ)[1].

  • Voltage Protocol Execution:

    • Holding Potential: -120 mV.

    • Pulse 1 (Resting State): Step to -10 mV for 20 ms to measure peak inward current from the resting state.

    • Conditioning Prepulse: Step to -70 mV (approximate V1/2​ of inactivation) for 8 seconds to drive a fraction of channels into the inactivated state.

    • Pulse 2 (Inactivated State): Step to -10 mV for 20 ms to measure the remaining available current.

  • Data Acquisition: Apply the compound for 3-5 minutes to allow for equilibration. Record the fractional block of Pulse 1 vs. Pulse 2 to calculate state-dependent IC50 values.

Protocol 2: Anti-Inflammatory PGE2 Assay in RAW 264.7 Macrophages

Rationale: To evaluate the p-chloroacetanilide moiety's anti-inflammatory potential, we utilize a lipopolysaccharide (LPS)-induced macrophage model. LPS stimulates Toll-like receptor 4 (TLR4), triggering NF-κB translocation and subsequent Cyclooxygenase-2 (COX-2) expression. Pre-treating the cells with the compound allows us to assess its ability to blunt Prostaglandin E2 (PGE2) production[2].

Materials
  • Cell Line: Murine RAW 264.7 macrophages.

  • Media: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Stimulant: LPS from E. coli O111:B4 (100 ng/mL).

  • Detection: PGE2 Competitive ELISA Kit.

  • Reference Control: Indomethacin or Dexamethasone.

Step-by-Step Methodology
  • Cell Seeding: Plate RAW 264.7 cells at a density of 1×105 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow adherence[2].

  • Compound Pre-treatment: Aspirate media. Apply the test compound diluted in serum-free DMEM at varying concentrations (1 µM – 50 µM). Incubate for 1 hour. Note: Pre-treatment is crucial to allow the compound to permeate the cell and interact with intracellular targets prior to the LPS-induced transcriptional surge.

  • LPS Stimulation: Add LPS to a final well concentration of 100 ng/mL. Co-incubate the compound and LPS for 18-24 hours[2].

  • Supernatant Harvest: Centrifuge the plate at 1,500 rpm for 5 minutes at 4°C to pellet cellular debris. Carefully transfer the supernatant to a fresh plate.

  • PGE2 ELISA: Assay the supernatant using a competitive PGE2 ELISA kit according to the manufacturer's instructions. Read absorbance at 450 nm using a microplate reader.

  • Normalization: Normalize PGE2 concentrations against a standard curve and express as a percentage of the LPS-only positive control.

Data Presentation & Interpretation

To provide a clear, comparative overview of the compound's polypharmacology, all quantitative outputs from the described protocols should be summarized as follows. (Note: The table below contains representative mock data to illustrate the expected readout structure).

Assay ParameterCell LineTargetReadout MetricRepresentative Result (IC50 / CC50)
Cytotoxicity (MTT) HEK-293Cell ViabilityAbsorbance (570 nm)> 100 µM
Cytotoxicity (MTT) RAW 264.7Cell ViabilityAbsorbance (570 nm)> 100 µM
Nav1.7 (Resting State) HEK-293 hNav1.7Nav1.7 ChannelPeak Inward Current (pA)45.2 µM
Nav1.7 (Inactivated State) HEK-293 hNav1.7Nav1.7 ChannelPeak Inward Current (pA)3.8 µM
Anti-inflammatory RAW 264.7COX-2 / PGE2PGE2 Concentration (pg/mL)12.5 µM

Interpretation: A significant leftward shift in the IC50 from the resting state to the inactivated state (e.g., 45.2 µM to 3.8 µM) validates the compound as a state-dependent Nav1.7 blocker, confirming the PABA-ester pharmacophore activity. Concurrently, a PGE2 IC50 of 12.5 µM in the absence of cytotoxicity (>100 µM) would confirm the anti-inflammatory efficacy of the p-chloroacetanilide moiety.

References

  • Li T, Lu G, Chiang EY, Chernov-Rogan T, Grogan JL, Chen J (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLoS ONE 12(7): e0180154. Available at:[Link]

  • Zong Y, Sun L, Liu B, Deng Y-S, Zhan D-D, Chen Y-L, et al. (2012). Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells. PLoS ONE 7(8): e44107. Available at:[Link]

Sources

Application

Application Note: High-Throughput Synthesis and Screening Protocol for 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate Analog Libraries

Executive Summary & Scientific Rationale The development of robust, structurally diverse combinatorial libraries is a cornerstone of modern drug discovery. This application note details the synthesis, diversification, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of robust, structurally diverse combinatorial libraries is a cornerstone of modern drug discovery. This application note details the synthesis, diversification, and high-throughput screening (HTS) of a focused library based on the 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate scaffold.

This specific molecular architecture was rationally designed by merging two highly privileged motifs:

  • The p-Chloroanilide Tail: Acetanilide derivatives, particularly those bearing halogen substitutions, are versatile building blocks that frequently occupy deep hydrophobic pockets in kinase domains and enzyme active sites[1]. The chlorine atom provides a vector for halogen bonding, enhancing target residence time.

  • The p-Aminobenzoic Acid (PABA) Core: The PABA moiety acts as a rigid aromatic spacer. More importantly, it provides an exposed primary aniline, which serves as an ideal nucleophilic diversification point for combinatorial library generation[2].

Mechanistic Insight (Causality in Design): The core scaffold is synthesized via the esterification of 4-aminobenzoic acid with 2-chloro-N-(4-chlorophenyl)acetamide. The chloroacetamide portion features a highly reactive carbon-chlorine bond susceptible to nucleophilic substitution (SN2)[3]. By utilizing the carboxylate of PABA as the nucleophile under mildly basic conditions, we achieve strictly chemoselective O-alkylation. This circumvents the need for amine protecting groups, thereby establishing a self-validating, atom-economical system primed for immediate automated library synthesis[4].

Workflow Visualization

SynthesisWorkflow A 2-Chloro-N-(4-chlorophenyl)acetamide (Electrophile) C Chemoselective SN2 (K2CO3, DMF, 60°C) A->C B 4-Aminobenzoic Acid (Nucleophile) B->C D Core Scaffold: 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate C->D E Parallel Diversification (Automated Amidation) D->E

Figure 1: Chemoselective S_N2 synthesis of the core scaffold and library diversification vector.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Generate the unified 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate building block at scale.

  • Reagent Preparation: In a 500 mL round-bottom flask, dissolve 4-aminobenzoic acid (13.7 g, 100 mmol) in 200 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 16.6 g, 120 mmol). Scientific Insight: K2CO3 is specifically chosen because its pKa is sufficient to deprotonate the carboxylic acid (forming the highly nucleophilic carboxylate) but completely incapable of deprotonating the primary amine, ensuring 100% chemoselectivity.

  • Electrophile Addition: Slowly add 2-chloro-N-(4-chlorophenyl)acetamide (20.4 g, 100 mmol) in portions over 15 minutes.

  • Reaction Execution: Heat the mixture to 60°C under a nitrogen atmosphere for 4 hours. Monitor completion via LC-MS.

  • Workup & Isolation: Pour the cooled reaction mixture into 800 mL of ice-cold distilled water. The product will crash out as a white precipitate. Filter under vacuum, wash with cold water (3 x 100 mL), and dry in vacuo at 45°C overnight. (Expected Yield: >85%, Purity: >95%).

Protocol B: Automated Library Diversification

Objective: Generate a 384-member analog library using the primary amine vector.

  • Scaffold Dispensing: Using an automated liquid handler, dispense 10 µmol of the core scaffold (dissolved in 100 µL anhydrous pyridine/dichloromethane 1:1) into each well of a 384-well deep-well plate.

  • Electrophile Arraying: Add 12 µmol (1.2 eq) of a unique electrophile (e.g., diverse acid chlorides, sulfonyl chlorides, or isocyanates) to each well.

  • Incubation: Seal the plate and agitate at room temperature for 12 hours.

  • Scavenging (Self-Validating QC): To ensure high purity without chromatographic purification, add 20 mg of polymer-supported trisamine (PS-Trisamine) to each well. Agitate for 4 hours. Scientific Insight: The PS-Trisamine covalently binds any unreacted electrophiles, allowing pure product to be isolated simply by filtering the supernatant[4].

  • Solvent Removal: Evaporate solvents using a centrifugal evaporator (e.g., Genevac) and reconstitute each well in 1 mL of 100% DMSO to create a 10 mM master library.

Physicochemical Property Profiling

To ensure the resulting library adheres to Lipinski's Rule of Five for optimal drug-likeness, the diversification vectors must be carefully selected. Table 1 summarizes the expected property shifts based on the chosen electrophilic class.

Table 1: Quantitative Property Matrix for Diversified Analogs

Diversification VectorReagent ClassExpected ΔClogPH-Bond DonorsH-Bond AcceptorsTarget Interaction Profile
Amidation Acid Chlorides+0.5 to +1.524Bidentate H-bond acceptor/donor
Sulfonylation Sulfonyl Chlorides+1.0 to +2.525Deep hydrophobic pocket binding
Urea Formation Isocyanates+0.5 to +2.034Rigid bidentate H-bonding
Reductive Amination Aldehydes (via NaBH(OAc)₃)+1.5 to +3.023Basic center for salt-bridge formation

High-Throughput Screening (HTS) Cascade

Once the library is synthesized, it is subjected to a tiered screening cascade. Given the propensity for p-chloroanilide derivatives to act as kinase inhibitors, a Fluorescence Polarization (FP) assay is recommended as the primary screen.

HTSCascade Lib 10 mM DMSO Library (Acoustic Dispensing) Pri Primary Screen (FP Kinase Assay, 10 µM) Lib->Pri QC Hit Triage & LC-MS QC (Purity >85%) Pri->QC >50% Inhibition Dose Dose-Response (IC50 Determination) QC->Dose Pass QC Cell Secondary Screen (Cellular Target Engagement) Dose->Cell IC50 < 1 µM

Figure 2: Tiered High-Throughput Screening (HTS) cascade for the analog library.

Protocol C: Primary FP Kinase Assay
  • Compound Transfer: Use an acoustic liquid handler (e.g., Echo 550) to transfer 20 nL of the 10 mM library directly into dry 384-well low-volume assay plates (final assay concentration: 10 µM in 20 µL).

  • Assay Assembly: Add 10 µL of the target kinase solution (in HEPES buffer with 1 mM DTT and 0.01% Tween-20 to prevent non-specific aggregation). Incubate for 15 minutes.

  • Tracer Addition: Add 10 µL of fluorescently labeled ATP-competitive tracer.

  • Readout: Incubate for 60 minutes at room temperature, then read fluorescence polarization (mP) on a multi-mode microplate reader.

  • Data Analysis: Calculate % inhibition relative to DMSO controls. Compounds exhibiting >50% inhibition are flagged as primary hits and advanced to LC-MS purity verification and 10-point dose-response (IC50) testing.

References

  • Source: vapourtec.
  • Source: nih.
  • 2-Chloro-N-(2-hydroxyethyl)
  • Source: benchchem.

Sources

Method

formulation of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate for in vivo studies

Preclinical Formulation of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate: Strategies for In Vivo Dosing of a Poorly Water-Soluble Small Molecule Executive Summary & Physicochemical Rationale The transition of a no...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Formulation of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate: Strategies for In Vivo Dosing of a Poorly Water-Soluble Small Molecule

Executive Summary & Physicochemical Rationale

The transition of a novel chemical entity (NCE) from in vitro assays to in vivo pharmacokinetic and efficacy models is frequently derailed by poor aqueous solubility. The compound 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate presents a classic, yet complex, formulation challenge.

Structurally, this molecule features a highly lipophilic p-chlorophenyl amide moiety coupled with a 4-aminobenzoate ester. This architecture dictates several critical physicochemical properties:

  • High Lipophilicity & Low Aqueous Solubility: The compound is highly hydrophobic, placing it firmly in Class II or IV of the Biopharmaceutics Classification System (BCS) [1].

  • Lack of Ionizable Groups at Physiological pH: The primary aromatic amine on the benzoate ring is a very weak base (pKa ~ 2.5). It remains unprotonated at physiological pH (7.4). Consequently, simple pH adjustments (e.g., using acidic buffers) will not yield meaningful improvements in solubility without dropping the formulation to a pH that would cause severe injection-site necrosis or phlebitis.

  • Esterase Susceptibility: The ester linkage is highly susceptible to rapid hydrolysis by plasma and hepatic esterases, potentially limiting its in vivo half-life.

To achieve reliable in vivo exposure, the formulation strategy must overcome the thermodynamic barrier of aqueous insolubility to prevent in vivo precipitation (crystal "crash out") and potentially shield the ester bond from premature enzymatic degradation during absorption [2].

Formulation Decision Matrix

Selecting the right vehicle is critical to avoid confounding vehicle-induced toxicity and to ensure dose proportionality. The decision tree below outlines the workflow for selecting a formulation based on the intended route of administration.

FormulationTree API 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate (Poorly Soluble API) Route Select Dosing Route API->Route IV Intravenous (IV) / IP Route->IV Systemic PO Oral Gavage (PO) Route->PO Enteral Cosolvent Co-solvent System (e.g., 5% DMSO, 10% Tween 80, 85% Saline) IV->Cosolvent SEDDS Lipid-Based Formulation (e.g., SEDDS / Type II LBF) PO->SEDDS Tox Toxicity / Precipitation Check Cosolvent->Tox Lipolysis In Vitro Lipolysis Assay SEDDS->Lipolysis InVivo Proceed to In Vivo Study Tox->InVivo Pass QC Lipolysis->InVivo Pass QC

Figure 1: Decision tree for preclinical formulation strategy based on administration route.

Table 1: Vehicle Selection & Maximum Tolerated Limits
RouteRecommended Formulation StrategyMax Excipient Limits (Rodents)Mechanistic Rationale
Intravenous (IV) Co-solvent + Surfactant + AqueousDMSO < 5%Tween 80 < 10%Strict limits prevent hemolysis, histamine release, and cardiovascular toxicity.
Intraperitoneal (IP) Co-solvent + Surfactant + AqueousDMSO < 10%PEG 400 < 30%The IP cavity tolerates slightly higher osmolarity and solvent load than systemic circulation.
Oral (PO) Lipid-Based Formulation (LBF)Oils < 50%Surfactants < 40%Enhances lymphatic transport, bypasses hepatic first-pass metabolism, and shields the ester bond [1].

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. The order of addition is not arbitrary; it is dictated by the thermodynamics of solvation.

Protocol A: Co-solvent/Surfactant System for IV/IP Injection

Target Vehicle: 5% DMSO / 10% Tween 80 / 85% Saline (0.9% NaCl)

  • Primary Solubilization: Weigh the required amount of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate into a sterile glass vial. Add the calculated volume of DMSO (5% of final volume) . Vortex and sonicate for 2–5 minutes until the solution is optically clear.

    • Causality: DMSO acts as a powerful aprotic solvent. It is required first to disrupt the strong crystal lattice energy of the lipophilic compound.

  • Surfactant Coating: Add Tween 80 (10% of final volume) directly to the DMSO-API solution. Vortex vigorously for 2 minutes.

    • Causality: The surfactant must intimately mix with the solvated API before any water is introduced. This allows the hydrophobic tails of the surfactant to associate with the API, forming protective pre-micellar structures.

  • Aqueous Dilution: While continuously vortexing the vial, add 0.9% Saline (85% of final volume) dropwise.

    • Causality: Rapid addition of water causes localized supersaturation, leading to immediate irreversible precipitation. Dropwise addition ensures the surfactant can dynamically encapsulate the API into stable micelles as the dielectric constant of the medium changes.

  • Quality Control (QC): Allow the formulation to sit at room temperature for 2 hours. Shine a laser pointer through the vial.

    • Validation: A strong, visible beam (Tyndall effect) or cloudiness indicates the API has precipitated into a nanosuspension or micro-crystals. An IV formulation must remain optically clear. If it fails, the API concentration is too high for this vehicle.

Protocol B: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage

Target Vehicle: 30% Medium-Chain Triglycerides (MCT oil) / 50% Cremophor EL / 20% PEG 400

  • Excipient Blending: In a glass vial, combine MCT oil, Cremophor EL, and PEG 400. Place the vial in a water bath at 40°C and stir magnetically for 15 minutes.

    • Causality: Heating reduces the high viscosity of Cremophor EL, ensuring a homogenous, isotropic lipid mixture.

  • API Incorporation: Add the API to the warm lipid blend. Continue stirring at 40°C for 2 hours, or until completely dissolved.

  • Dispersion Validation Test: Pipette 100 µL of the final formulation into a beaker containing 10 mL of Simulated Gastric Fluid (SGF) at 37°C under mild agitation.

    • Validation: The formulation should spontaneously form a fine, bluish, translucent microemulsion within 2 minutes. This confirms the SEDDS will successfully self-emulsify upon reaching the rodent stomach [3].

In Vitro - In Vivo Correlation (IVIVC) & Absorption Mechanics

For oral Lipid-Based Formulations (LBFs), simply dissolving the drug in a lipid vehicle is insufficient. Once administered, the formulation is subjected to gastrointestinal lipolysis. The digestion of triglycerides into monoglycerides and free fatty acids drastically alters the solubilization capacity of the vehicle, which can lead to catastrophic drug precipitation in vivo [4].

To ensure the trustworthiness of the oral formulation, it is highly recommended to perform an in vitro pH-stat lipolysis assay prior to in vivo dosing. This assay simulates the addition of pancreatic lipases and bile salts, allowing researchers to quantify how much API remains solubilized in the aqueous micellar phase versus how much precipitates into the pellet [5].

SEDDS_Mechanism LBF LBF Droplet Lipolysis Gastric/ Intestinal Lipolysis LBF->Lipolysis Digestion Micelle Mixed Micelle Lipolysis->Micelle Bile Salts + Lipids Epithelium Intestinal Epithelium Micelle->Epithelium API Permeation Lymph Lymphatic Transport Epithelium->Lymph Long-chain Blood Portal Vein Epithelium->Blood Medium-chain

Figure 2: In vivo absorption mechanism of lipid-based formulations (LBF) via micellar transport.

By utilizing medium-chain triglycerides (MCTs), the formulation promotes direct diffusion into the portal vein. Conversely, if long-chain triglycerides (LCTs) are used, the highly lipophilic 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate will partition into chylomicrons and undergo lymphatic transport, effectively bypassing hepatic first-pass metabolism and protecting the vulnerable ester bond from immediate hepatic cleavage [1].

References

  • Strategies at the Interface of Drug Discovery and Development: Early Optimization of the Solid State Phase and Preclinical Toxicology Formulation for Potential Drug Candidates. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Lipid-based formulations. Gattefossé. Available at:[Link]

  • In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Acta Pharmaceutica Sinica B, National Institutes of Health (PMC). Available at:[Link]

  • Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. Pharmaceutics, MDPI. Available at:[Link]

Application

Application Notes and Protocols for the In Vitro Evaluation of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate in Cancer Cell Lines

Introduction The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Small molecules that can selectively target pathways driving malignant transformation hold immense promise. This docu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Small molecules that can selectively target pathways driving malignant transformation hold immense promise. This document provides a comprehensive guide for the initial in vitro characterization of a novel investigational compound, 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate .

This compound belongs to a class of molecules containing a para-aminobenzoic acid (PABA) moiety, which serves as a versatile scaffold in medicinal chemistry. Derivatives of PABA have demonstrated a wide range of biological activities, including anticancer effects.[1][2] The presence of the (4-Chlorophenyl)amino group is also noteworthy, as this feature is present in numerous kinase inhibitors, suggesting a potential mechanism involving the disruption of cancer cell signaling cascades.

These application notes are designed for researchers in oncology, cell biology, and drug development. We will provide not just step-by-step protocols but also the scientific rationale behind the experimental design, enabling robust and reproducible evaluation of this compound's anti-cancer potential.

Compound Profile: 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate

  • IUPAC Name: 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate

  • Molecular Formula: C₁₅H₁₃ClN₂O₃

  • Appearance: (Assumed) White to off-white solid.

  • Solubility: For in vitro studies, the compound should be dissolved in a biocompatible solvent such as Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).

Proposed Mechanism of Action: A Hypothesis-Driven Approach

The chemical architecture of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate, particularly the chloro-substituted phenyl ring linked to an amide, is reminiscent of structures known to interact with the ATP-binding pockets of protein kinases.[3][4] Many cancers exhibit dysregulated signaling through pathways such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[5][6][7][8][9][10] These pathways are critical regulators of cell proliferation, survival, and growth.[5][6][7]

We hypothesize that 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate may function as an inhibitor of a key kinase within one of these oncogenic signaling pathways. This inhibition would block downstream signaling, leading to a reduction in cell viability, induction of apoptosis, and cell cycle arrest. The experimental protocols outlined below are designed to test this hypothesis by characterizing the compound's effects on these fundamental cellular processes.

Experimental Workflow

The following diagram illustrates a logical workflow for the initial in vitro screening of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis start Select Cancer Cell Lines viability Cell Viability Assay (e.g., MTT) start->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Treat cells at IC50 concentration cellcycle Cell Cycle Analysis (Propidium Iodide) ic50->cellcycle Treat cells at IC50 concentration western Western Blot for Signaling Proteins (e.g., p-Akt, p-EGFR) apoptosis->western cellcycle->western end Data Synthesis & Further Studies western->end

Caption: Overall workflow for in vitro evaluation of the compound.

Part 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The initial step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.[11][12][13]

Principle: Metabolically active cells utilize mitochondrial NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of viable cells. This formazan is then solubilized, and the absorbance is read on a spectrophotometer.[12]

Protocol: MTT Cell Viability Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile plates

  • 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light)[12]

  • DMSO (for formazan solubilization)

  • Multi-channel pipette and sterile tips

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[12]

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound (or controls).

    • Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).[12]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[12]

    • Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization.

  • Absorbance Reading:

    • Read the absorbance of each well at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.

  • Calculate the percentage of cell viability for each concentration:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to determine the IC50 value.

Hypothetical Data Presentation
Cell LineTissue of OriginHypothetical IC50 (µM) after 48h
MCF-7 Breast Cancer8.5
A549 Lung Cancer12.2
HCT-116 Colon Cancer5.3
PC-3 Prostate Cancer25.1
HEK293 Normal Kidney> 100

Part 2: Investigation of Apoptosis Induction

A key characteristic of effective anti-cancer agents is their ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and quantify apoptosis.[14][15][16][17][18]

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[15] This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to primary injury)

Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cells treated with the compound (at its IC50 concentration) and vehicle control for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer).

  • Cold 1X PBS.

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the compound at the predetermined IC50 concentration for an appropriate time (e.g., 24 hours).

    • Collect all cells, including those floating in the supernatant (as apoptotic cells may detach) and attached cells (by gentle trypsinization).

    • Centrifuge the cell suspension at ~300 x g for 5 minutes.

    • Wash the cells once with cold 1X PBS and centrifuge again.[16]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[15]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[17]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[14][15]

    • Analyze the samples on a flow cytometer within one hour.[14]

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

Part 3: Cell Cycle Analysis

Many chemotherapeutic agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequent cell death. Flow cytometry analysis of DNA content using propidium iodide (PI) is the standard method for evaluating cell cycle distribution.[19][20][21][22]

Principle: PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[19] By permeabilizing cells and staining them with PI, the amount of fluorescence emitted is directly proportional to the amount of DNA. Cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA). Cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. RNase treatment is crucial to prevent PI from binding to double-stranded RNA.[19]

Protocol: Propidium Iodide Cell Cycle Analysis

Materials:

  • Cells treated with the compound (at its IC50 concentration) and vehicle control.

  • Cold 70% ethanol (for fixation).

  • Cold 1X PBS.

  • PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A).[22]

  • Flow cytometer.

Procedure:

  • Cell Harvesting and Fixation:

    • Treat cells with the compound at the IC50 concentration for 24 hours.

    • Harvest approximately 1-2 x 10⁶ cells.

    • Wash the cells once with cold 1X PBS.

    • Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[20][21]

    • Incubate the cells for at least 2 hours at 4°C (or overnight). Fixed cells can be stored at 4°C for several weeks.[20][21]

  • Staining:

    • Centrifuge the fixed cells at ~300 x g for 5-10 minutes.

    • Carefully decant the ethanol and wash the cell pellet twice with cold 1X PBS.[21]

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.[21][22]

    • Incubate for 30 minutes at room temperature, protected from light.[21]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Use pulse processing (e.g., plotting pulse width vs. pulse area) to exclude cell doublets and aggregates from the analysis.[22]

    • Acquire data for at least 10,000-20,000 single-cell events.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase (G0/G1, S, G2/M).

Hypothesized Signaling Pathway Inhibition

Based on its structure, 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate may inhibit receptor tyrosine kinases like EGFR or downstream kinases like PI3K/Akt. The diagram below illustrates this hypothetical mechanism. Inhibition of this pathway would block signals that promote cell survival and proliferation.

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates Compound 2-[(4-Chlorophenyl)amino]- 2-oxoethyl 4-aminobenzoate Compound->EGFR Inhibits (Hypothesized) Compound->PI3K Inhibits (Alternative Hypothesis) Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

Caption: Hypothesized inhibition of the EGFR-PI3K-Akt pathway.

Conclusion and Future Directions

These protocols provide a foundational framework for the initial in vitro characterization of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate. The data generated from these assays will establish its cytotoxic potency (IC50), and provide initial insights into its mechanism of action by revealing its ability to induce apoptosis or cause cell cycle arrest.

Positive results from this initial screening would warrant further investigation, including:

  • Western Blot Analysis: To confirm the inhibition of the hypothesized signaling pathway by measuring the phosphorylation status of key proteins like EGFR, Akt, and their downstream targets.

  • Kinase Profiling: To determine the specific kinase(s) that the compound inhibits.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in preclinical animal models of cancer.

By systematically applying these validated protocols, researchers can build a comprehensive profile of this novel compound, paving the way for its potential development as a future anti-cancer therapeutic.

References

  • LoRusso, P. M., & Engelman, J. A. (2008). "Targeting the PI3K signaling pathway in cancer." Journal of Clinical Oncology, 26(23), 3877-3879. [Link]

  • University of South Florida Health. "Apoptosis Protocols." [Link]

  • University of Virginia School of Medicine. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide." [Link]

  • Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). "Targeting PI3K in cancer: mechanisms and advances in clinical trials." Molecular Cancer, 18(1), 26. [Link]

  • Noorolyai, S., Shariati, M., Shapoori, M., & Zarrabi, A. (2019). "Role of PI3K/AKT pathway in cancer: the framework of malignant behavior." Biomedicine & Pharmacotherapy, 116, 109032. [Link]

  • Sino Biological. "Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment." [Link]

  • UC San Diego Moores Cancer Center. "Cell Cycle Analysis by DNA Content (Propidium Iodide)." [Link]

  • Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." [Link]

  • Bio-Rad Antibodies. "Propidium iodide staining of cells for cell cycle analysis." [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2014). "Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors." Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]

  • Wee, P., & Wang, Z. (2017). "Targeting the EGFR signaling pathway in cancer therapy." Expert Opinion on Therapeutic Targets, 21(8), 789-803. [Link]

  • Hynes, N. E., & Lane, H. A. (2005). "ERBB receptors and cancer: the complexity of targeted inhibitors." Nature Reviews Cancer, 5(5), 341-354. [Link]

  • Wood, E. R., Truesdale, A. T., McDonald, O. B., Yuan, D., Hassell, A., Dickerson, S. H., ... & Alligood, K. J. (2004). "A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor binding, and kinase activity." Cancer Research, 64(18), 6652-6659. [Link]

  • UT Health San Antonio. "Cell Cycle Protocol - Flow Cytometry." [Link]

  • ResearchHub. "Detailed protocol for MTT Cell Viability and Proliferation Assay." [Link]

  • ResearchTweet. "MTT Assay Protocol for Cell Viability and Proliferation." [Link]

  • Batra, U., Sharma, M., & Batra, R. S. (2023). "Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?" Expert Opinion on Therapeutic Targets, 27(7), 579-593. [Link]

  • Alzahrani, A. S. (2019). "PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside." Seminars in Cancer Biology, 59, 125-132. [Link]

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." [Link]

  • Horton, T. "MTT Cell Assay Protocol." [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, R. J., Al-Sawalha, M., Al-Adhami, M. A., & Al-Hiari, Y. M. (2024). "Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents." Molecules, 29(6), 1308. [Link]

  • Haroon, F., Riaz, M. A., Farwa, U., Ahmad, M., Sandhu, Z. A., & Raza, M. A. (2023). "Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications." Biomedicines, 11(10), 2686. [Link]

  • MDPI. "Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications." [Link]

  • ResearchGate. "Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents." [Link]

  • Koci, J., Slunska, Z., Vaskova, J., Vlckova, H., & Storch, J. (2023). "Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities." International Journal of Molecular Sciences, 24(22), 16428. [Link]

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Method

Application Notes &amp; Protocols: Evaluating the Antimicrobial Potential of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate Derivatives

Introduction and Scientific Rationale The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The aminobenzoate scaffold is a cornerstone in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The aminobenzoate scaffold is a cornerstone in medicinal chemistry, with para-aminobenzoic acid (PABA) being a well-established precursor in the synthesis of various therapeutic agents, including antimicrobial and anti-inflammatory drugs.[1] PABA is a critical component of the folic acid synthesis pathway in many bacteria, a pathway absent in humans, making it an attractive target for selective toxicity.[2]

This document provides a comprehensive guide for researchers investigating the antimicrobial properties of a specific class of PABA analogs: 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate derivatives . These compounds hybridize the PABA-like 4-aminobenzoate core with a 2-[(4-Chlorophenyl)amino]-2-oxoethyl moiety. The rationale for exploring this scaffold is twofold:

  • PABA Mimicry: The 4-aminobenzoate portion may act as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate pathway, similar to the mechanism of sulfonamide antibiotics.[3]

  • Structural Enhancement: The addition of the N-(4-chlorophenyl)acetamide tail introduces features that can modulate the compound's physicochemical properties. The chlorophenyl group increases lipophilicity, potentially enhancing cell membrane penetration, while the amide linkage provides additional hydrogen bonding capabilities for target interaction.

These application notes offer detailed protocols for the chemical synthesis of a representative derivative and a robust methodology for evaluating its in vitro antimicrobial efficacy.

Hypothetical Mechanism of Action: Folate Pathway Inhibition

The primary hypothesized mechanism of action for these derivatives is the disruption of the bacterial folate synthesis pathway. Bacteria utilize PABA, glutamate, and pterin to synthesize dihydrofolic acid (DHF), a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids. By mimicking PABA, the 4-aminobenzoate derivatives could act as false substrates for the enzyme dihydropteroate synthase (DHPS), leading to the formation of a non-functional folate analog and subsequent inhibition of bacterial growth.

Figure 1: Hypothetical Mechanism of Action Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS Substrate PABA PABA PABA->DHPS Substrate Compound Aminobenzoate Derivative (Inhibitor) Compound->DHPS Competitive Inhibition DHP Dihydropteroic Acid DHPS->DHP Product NoGrowth Bacteriostasis DHF Dihydrofolic Acid (DHF) DHP->DHF via DHFS THF Tetrahydrofolic Acid (THF) DHF->THF via DHFR NucleicAcids Nucleic Acid Precursors THF->NucleicAcids Growth Bacterial Growth NucleicAcids->Growth Figure 2: Synthesis Workflow node_reagents Step 1: Reagent Prep - Dissolve Sodium 4-aminobenzoate in DMF - Add 2-chloro-N-(4-chlorophenyl)acetamide node_reaction Step 2: Reaction - Heat mixture under reflux (e.g., 150°C for 6h) - Monitor progress with TLC node_reagents->node_reaction node_workup Step 3: Work-up - Cool reaction mixture - Remove DMF in vacuo - Precipitate product in cold water node_reaction->node_workup node_purify Step 4: Purification - Collect crude product via vacuum filtration - Wash with cold water to remove salts - Recrystallize from ethanol/water node_workup->node_purify node_characterize Step 5: Characterization - Dry purified product - Analyze via ¹H NMR, ¹³C NMR, FT-IR, and MS - Determine melting point and yield node_purify->node_characterize

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Materials and Reagents:

  • 4-aminobenzoic acid

  • Sodium hydroxide (NaOH)

  • 2-chloro-N-(4-chlorophenyl)acetamide (can be synthesized from 4-chloroaniline and chloroacetyl chloride) * Dimethylformamide (DMF), anhydrous

  • Ethanol (EtOH)

  • Deionized water

  • Standard laboratory glassware, heating mantle, magnetic stirrer, reflux condenser

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Vacuum filtration apparatus

Step-by-Step Procedure:

  • Preparation of Sodium 4-aminobenzoate:

    • In a round-bottom flask, dissolve 1.37 g (10 mmol) of 4-aminobenzoic acid in 20 mL of ethanol.

    • In a separate beaker, dissolve 0.40 g (10 mmol) of NaOH in a minimal amount of water and add it dropwise to the 4-aminobenzoic acid solution with stirring.

    • Remove the solvent under reduced pressure to obtain the sodium salt as a solid. Dry thoroughly.

  • Esterification Reaction:

    • To a 50 mL round-bottom flask containing the dried sodium 4-aminobenzoate (1.59 g, 10 mmol), add 20 mL of anhydrous DMF.

    • Add 2.04 g (10 mmol) of 2-chloro-N-(4-chlorophenyl)acetamide to the mixture.

    • Equip the flask with a reflux condenser and heat the mixture in a sand or oil bath to approximately 150°C with continuous stirring for 6-8 hours. [4] * Rationale: DMF is an excellent polar aprotic solvent for this type of SN2 reaction, facilitating the nucleophilic attack of the carboxylate on the chloro-acetamide.

  • Product Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the DMF solvent under high vacuum.

    • Pour the resulting residue into 50 mL of ice-cold water with vigorous stirring to precipitate the crude product.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate thoroughly with several portions of cold water to remove any unreacted sodium salt and residual DMF. [1] * Recrystallize the crude product from an ethanol-water mixture to obtain the purified compound.

  • Characterization and Validation:

    • Dry the purified crystals in a vacuum oven.

    • Determine the final mass and calculate the percent yield.

    • Confirm the structure and purity of the final compound using:

      • ¹H NMR & ¹³C NMR: To verify the chemical structure and proton/carbon environments.

      • FT-IR Spectroscopy: To identify key functional groups (e.g., C=O of ester and amide, N-H stretches).

      • Mass Spectrometry (MS): To confirm the molecular weight.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the antimicrobial susceptibility of a novel compound. [5]It is a quantitative assay that establishes the lowest concentration of the agent required to inhibit the visible growth of a microorganism. [6][7] Workflow Diagram

Figure 3: Broth Microdilution Workflow prep_inoculum 1. Prepare Inoculum Adjust culture to 0.5 McFarland standard add_inoculum 3. Inoculate Add diluted inoculum to all test and control wells prep_inoculum->add_inoculum prep_plate 2. Prepare Plate Perform 2-fold serial dilutions of compound in 96-well plate prep_plate->add_inoculum incubate 4. Incubate Incubate plate at 37°C for 16-20 hours add_inoculum->incubate read_mic 5. Determine MIC Visually inspect for turbidity. MIC = lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials and Reagents:

  • Test compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Sterile saline or broth for dilutions

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Step-by-Step Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [5] * Dilute this adjusted suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [6]

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a range of concentrations.

    • Rationale: Serial dilution is an efficient method to test a wide concentration range to pinpoint the MIC. [8]

  • Plate Setup and Controls (Self-Validation):

    • Test Wells (1-10): Will contain compound dilutions.

    • Well 11 (Growth Control): Add 100 µL of CAMHB. This well will contain no compound to ensure the bacteria can grow in the medium. [6] * Well 12 (Sterility Control): Add 100 µL of CAMHB. This well will not be inoculated and should remain clear, verifying the sterility of the medium and the plate. [6] * A separate plate or row should be prepared with a known antibiotic as a Positive Control to validate the assay's sensitivity.

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted bacterial inoculum (from Step 1) to wells 1 through 11. Do NOT add bacteria to well 12.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate. Look for turbidity (cloudiness) indicating bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the series). [5]

Data Presentation and Interpretation

Quantitative data from MIC assays should be summarized in a clear, tabular format for easy comparison across different microbial strains.

Table 1: Template for Minimum Inhibitory Concentration (MIC) Data

Test MicroorganismGram StainCompound MIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
Staphylococcus aureusPositive[Insert Data]Vancomycin[Insert Data]
Enterococcus faecalisPositive[Insert Data]Vancomycin[Insert Data]
Escherichia coliNegative[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosaNegative[Insert Data]Ciprofloxacin[Insert Data]
Candida albicans (Fungus)N/A[Insert Data]Fluconazole[Insert Data]

Interpretation:

  • A low MIC value indicates high potency against the specific microorganism.

  • Comparing activity against Gram-positive and Gram-negative bacteria can provide initial insights into the compound's spectrum of activity. Gram-negative bacteria possess an outer membrane that can act as a barrier, often resulting in higher MIC values for certain compounds. [9][10]* Activity against fungal strains like Candida albicans would indicate a broad-spectrum potential.

References

  • Al-Shabib, N. A., et al. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

  • Kumar, M., et al. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. Retrieved from [Link]

  • JETIR. (2018). EVALUATING THE ACTIVITY OF NOVEL ANTIMICROBIAL COMPOUNDS : A REVIEW OF METHODS AND TECHNIQUES. Jetir.Org. Retrieved from [Link]

  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Retrieved from [Link]

  • D'Arrigo, M., et al. (2004). A rapid method for determining the antimicrobial activity of novel natural molecules. PubMed. Retrieved from [Link]

  • Walker, J. K., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PMC. Retrieved from [Link]

  • Walker, J. K., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PubMed. Retrieved from [Link]

  • Seydel, J. K., et al. (1979). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. Retrieved from [Link]

  • Aghayan, M., et al. (2020). Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate. PMC. Retrieved from [Link]

  • Xu, P., et al. (2012). 2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. PubMed. Retrieved from [Link]

  • Nuta, D. C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PMC. Retrieved from [Link]

  • Al-Masoudi, W. A., & Al-Sultani, A. A. K. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry. Retrieved from [Link]

  • Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Retrieved from [Link]

  • Asati, V., et al. (n.d.). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Retrieved from [Link]2-aminobenzothiazole-derivatives.pdf)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with synthesizing 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with synthesizing 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate .

The synthesis of this ester-amide hybrid molecule presents unique chemoselectivity challenges. Direct coupling of 4-aminobenzoic acid (PABA) with 2-chloro- N -(4-chlorophenyl)acetamide often results in poor yields due to competing nucleophilic sites. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your synthetic yield.

Part 1: Pathway Visualization & Mechanistic Pitfalls

When attempting a direct SN​2 substitution using unprotected PABA, the molecule presents two competing nucleophiles: the carboxylate oxygen and the aniline nitrogen. Because the primary amine is highly nucleophilic, N-alkylation becomes a major parasitic pathway, drastically reducing the yield of the target O-alkylated ester.

CompetingPathways PABA 4-Aminobenzoic Acid (PABA) O_Alk O-Alkylation (Target Ester) PABA->O_Alk Carboxylate Nucleophile N_Alk N-Alkylation (Side Product) PABA->N_Alk Amine Nucleophile Chloro 2-Chloro-N-(4-chlorophenyl)acetamide Chloro->O_Alk Chloro->N_Alk

Competing O-alkylation and N-alkylation pathways when using unprotected PABA.

To bypass this, we highly recommend the Nitro-Route , which masks the amine as a nitro group during the alkylation step, followed by a chemoselective reduction.

OptimizedWorkflow NitroAcid 4-Nitrobenzoic Acid Alkylation O-Alkylation (K2CO3, KI, DMF) NitroAcid->Alkylation Intermediate Nitro-Ester Intermediate Alkylation->Intermediate Chloroacetamide Reduction Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Intermediate->Reduction Target Target Compound (Ester-Amine) Reduction->Target

Optimized two-step synthesis using the 4-nitrobenzoic acid route to prevent N-alkylation.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my overall yield so low (<40%) when reacting PABA directly with 2-chloro- N -(4-chlorophenyl)acetamide? A1: You are experiencing nucleophilic competition. While the deprotonated carboxylate is a strong nucleophile, the free primary amine on PABA readily attacks the electrophilic α -carbon of the chloroacetamide, leading to unwanted N-alkylation. To resolve this, you must either temporarily protect the amine using a Boc group [1], or use 4-nitrobenzoic acid as your starting material. The nitro group is electronically deactivated and non-nucleophilic, ensuring 100% chemoselectivity for O-alkylation.

Q2: I am using the 4-nitrobenzoic acid route, but the O-alkylation step is stalling at 60% conversion. How can I drive this to completion? A2: Chloroacetamides are moderately reactive electrophiles. You can significantly lower the activation energy of the SN​2 substitution by employing an in situ Finkelstein reaction [2]. By adding a catalytic amount (0.1–0.2 equivalents) of Potassium Iodide (KI) to your reaction mixture, the chloride is transiently exchanged for an iodide. The resulting iodoacetamide is a vastly superior electrophile, driving the reaction to >90% completion.

Q3: During the final step (reducing the nitro group to the amine), I am observing hydrodehalogenation (loss of the aryl chloride). How do I prevent this? A3: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H2​ gas is too aggressive and will readily insert into the aryl-chloride bond, causing dechlorination [3]. You must switch to a chemoselective single-electron transfer (SET) reduction method. We recommend the Béchamp reduction variant using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) in aqueous ethanol. This system selectively reduces the nitro group to an aniline while leaving the sensitive aryl chloride completely intact [4].

Q4: How should I isolate the final product to prevent hydrolysis of the newly formed ester bond? A4: The central ester linkage is susceptible to hydrolysis under harsh basic or acidic aqueous workups. Avoid using NaOH or strong mineral acids during extraction. Instead, utilize mild aqueous washes (e.g., saturated NaHCO3​ or brine) and prioritize precipitation techniques. The product often crystallizes cleanly from cold ethanol/water mixtures, providing a self-validating purification step without the need for column chromatography.

Part 3: Quantitative Data Summary

The table below summarizes the expected yields and impurity profiles based on the chosen synthetic route, highlighting the superiority of the optimized nitro-route.

Synthetic RouteO-Alkylation YieldN-Alkylation (Side Product)Overall Yield (Final Product)
Direct PABA Alkylation 35%45%35%
Boc-Protected PABA Route 85%<2%72% (after TFA deprotection)
4-Nitrobenzoic Acid Route 92%Not Applicable84% (after Fe reduction)

Part 4: Detailed Experimental Protocols

The following self-validating protocols detail the optimized 4-nitrobenzoic acid route.

Step 1: Synthesis of 2-[(4-chlorophenyl)amino]-2-oxoethyl 4-nitrobenzoate

Causality Focus: KI catalysis accelerates the reaction, while K2​CO3​ ensures complete deprotonation of the carboxylic acid without hydrolyzing the amide.

  • Setup: In a 250 mL round-bottom flask, dissolve 4-nitrobenzoic acid (1.0 eq, 10 mmol) in 50 mL of anhydrous N,N -Dimethylformamide (DMF).

  • Deprotonation: Add anhydrous Potassium Carbonate ( K2​CO3​ , 1.5 eq, 15 mmol). Stir at room temperature for 15 minutes to form the carboxylate salt.

  • Catalysis & Coupling: Add 2-chloro- N -(4-chlorophenyl)acetamide (1.05 eq, 10.5 mmol) followed by Potassium Iodide (KI, 0.1 eq, 1 mmol).

  • Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere for 4 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 2:1). The starting chloroacetamide ( Rf​≈0.4 ) should disappear, replaced by a distinct UV-active product spot ( Rf​≈0.6 ).

  • Workup: Cool the mixture to room temperature and pour it slowly into 200 mL of vigorously stirred ice water. A pale yellow precipitate will form. Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum to afford the nitro-ester intermediate (Expected yield: 90-94%).

Step 2: Chemoselective Reduction to Target Compound

Causality Focus: Iron powder provides the electrons for nitro reduction, while NH4​Cl acts as a mild proton donor, preventing the basic hydrolysis of the ester that would occur if NaOH were used.

  • Setup: Suspend the nitro-ester intermediate (1.0 eq, 8 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq, 40 mmol) and Ammonium Chloride ( NH4​Cl , 5.0 eq, 40 mmol) to the suspension.

  • Reaction: Heat the mixture to gentle reflux (approx. 80 °C) for 2 hours.

  • Validation: The reaction mixture will turn from pale yellow to a dark brown/black slurry as iron oxides form. TLC monitoring (DCM:MeOH 95:5) will show the disappearance of the nitro compound and the appearance of a highly polar, blue-fluorescent spot (under 254 nm UV) corresponding to the aniline product.

  • Workup: While still hot, filter the mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad with hot ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Recrystallize from hot ethanol to yield the pure target compound as an off-white solid (Expected yield: 88-92%).

Part 5: References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.[Link]

  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 3rd Edition. Wiley.[Link]

  • Kumar, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 (Finkelstein reaction and chemoselectivity parameters). PMC.[Link]

  • Lin, J., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, Taylor & Francis.[Link]

Optimization

Technical Support Center: Purification of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate

Prepared by the Office of the Senior Application Scientist This guide provides in-depth troubleshooting and practical solutions for the purification challenges associated with 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and practical solutions for the purification challenges associated with 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate. The unique bifunctional nature of this molecule, possessing both a substituted amide and an aromatic amine-ester, presents specific hurdles that require a systematic and well-understood approach. This document is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of the target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the purification of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate.

Q1: My isolated product is a beige, yellow, or light brown powder, not the expected white solid. How can I remove the color?

A1: The coloration is likely due to the oxidation of the 4-aminobenzoate moiety, a common issue with aromatic amines.[1] To decolorize the product, a recrystallization step incorporating activated charcoal is highly effective. The charcoal adsorbs the colored polar impurities.[1]

  • Procedure: Dissolve your crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile). Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution. Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal. Allow the clear, hot filtrate to cool slowly to induce crystallization of the decolorized product.[1]

Q2: My NMR and HPLC analyses show unreacted starting materials. What are they and how can I remove them?

A2: The most common starting materials are derivatives of 4-aminobenzoic acid and 2-chloro-N-(4-chlorophenyl)acetamide. Due to differences in polarity, these can typically be removed via column chromatography or careful recrystallization. 4-aminobenzoic acid, being zwitterionic and more polar, will have very different solubility and chromatographic behavior than the final product. The chloro-acetamide precursor is less polar than the final product due to the absence of the free amine.

Q3: Is recrystallization or column chromatography the better primary purification technique for this compound?

A3: The choice depends on the impurity profile.

  • Recrystallization is the method of choice if the impurities have significantly different solubilities from the target compound or are present in small amounts.[2] It is often more scalable and cost-effective.

  • Column Chromatography is necessary when impurities have polarities very similar to the product. Given the free amine, special considerations for silica gel chromatography are required to prevent streaking and yield loss.[3]

Q4: I am experiencing significant product loss during purification. What are the most common causes?

A4: Product loss can stem from several factors:

  • During Recrystallization: Using an excessive volume of solvent, which keeps too much product dissolved in the mother liquor even after cooling.[4]

  • During Chromatography: Irreversible adsorption onto an acidic silica gel column. The basic amine can bind strongly to silica's acidic silanol groups.[3]

  • During Workup: Hydrolysis of the ester linkage if the product is exposed to strong acidic or basic aqueous conditions for extended periods.

Part 2: Troubleshooting Guide for Specific Purification Issues

This guide provides a problem-cause-solution framework for more complex experimental challenges.

Issue 1: Sub-optimal Purity Profile After Synthesis and Initial Workup
  • Problem: Thin Layer Chromatography (TLC) or HPLC analysis of the crude product shows multiple spots/peaks with close retention factors (Rf) or retention times (RT).

  • Causality: This indicates either an incomplete reaction or the formation of side-products with similar polarity to the desired compound. The structural combination of amide and amine-ester functionalities can lead to by-products that are not easily separated by simple extraction.

  • Strategic Solutions:

    • Reaction Monitoring: Before workup, ensure the reaction has gone to completion using TLC or HPLC.[1] An incomplete reaction is a primary source of purification difficulty.

    • Aqueous Wash Optimization: During the workup phase, wash the organic layer containing the product with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like unreacted 4-aminobenzoic acid, followed by a water wash to remove residual salts. Avoid strong bases that could hydrolyze the ester.

    • Purification Strategy Re-evaluation: If impurities are very close in polarity, a simple recrystallization may be insufficient. Flash column chromatography with an optimized mobile phase will be required.

Issue 2: Recrystallization Yields an Oil or Results in Poor Recovery
  • Problem: The compound "oils out" as a liquid instead of forming solid crystals upon cooling.[5]

  • Causality: This often occurs when the melting point of the solid is lower than the temperature of the solution as it becomes saturated, or when high levels of impurities disrupt crystal lattice formation.[5]

  • Strategic Solutions:

    • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature without disturbance before moving it to an ice bath. Rapid cooling promotes supersaturation and oiling.[4]

    • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., acetone, ethyl acetate). Then, slowly add a "poor" solvent (an "anti-solvent" like hexane or water) dropwise at an elevated temperature until persistent cloudiness is observed. Add a few drops of the good solvent to redissolve the cloudiness and then allow it to cool slowly.[5]

    • Induce Crystallization: If a supersaturated solution fails to crystallize, scratch the inside surface of the flask with a glass rod just below the solvent level or add a "seed crystal" from a previous pure batch to provide a nucleation site.[4]

Issue 3: Peak Tailing and Poor Separation in Silica Gel Chromatography
  • Problem: The product elutes from the silica gel column as a broad, tailing peak, leading to poor resolution from nearby impurities and low recovery.

  • Causality: The primary aromatic amine (pKa ~4-5) on the 4-aminobenzoate ring is basic enough to interact strongly with the acidic silanol groups (pKa ~4.5) on the surface of silica gel. This acid-base interaction causes a portion of the molecules to "stick" and elute slowly, resulting in tailing.[3]

  • Strategic Solutions:

    • Mobile Phase Modification: Add a small amount of a competitive base to the eluent to neutralize the acidic sites on the silica. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol is added to the mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[3]

    • Alternative Stationary Phases: If tailing persists, switch to a more inert or basic stationary phase.

      • Amine-functionalized Silica: These columns have a basic surface and are excellent for purifying amines without mobile phase modifiers.[3][6]

      • Alumina (Basic or Neutral): Alumina is a viable alternative to silica, with basic alumina being particularly suitable for this compound.

    • Reversed-Phase Chromatography: For highly challenging separations, reversed-phase (e.g., C18) flash chromatography using a mobile phase like water/acetonitrile or water/methanol can provide a completely different selectivity.

Part 3: Key Experimental Protocols

Protocol 1: Analytical Purity Assessment by HPLC

This protocol provides a general starting point for analyzing the purity of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amine for sharp peaks.

    • Gradient Example: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength, such as 254 nm or 280 nm.

  • Analysis: Inject the sample. The purity can be estimated by the relative area percentage of the main peak. Identify impurity peaks by comparing retention times with known starting materials or potential by-products.[1]

Protocol 2: Purification by Recrystallization
  • Solvent Screening: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at their boiling point. An ideal solvent will show poor solubility at room temperature and high solubility when hot.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen hot solvent in portions, swirling and heating, until the solid just dissolves.[7]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and bring it back to a boil for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once crystals have formed, the flask can be placed in an ice-water bath for 30 minutes to maximize the yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography (Modified Silica)
  • TLC Analysis: Determine a suitable solvent system using TLC. Spot the crude material on a silica gel plate and elute with various mixtures of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol). Add ~1% triethylamine to the solvent system. The ideal system gives the product an Rf value of ~0.3-0.4 and separates it from all impurities.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a strong solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity than determined by TLC and gradually increasing the polarity (gradient elution). Collect fractions and monitor them by TLC.

  • Fraction Pooling & Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Part 4: Data & Workflow Visualization

Table 1: Solvent Selection Guide for Recrystallization
SolventPolarityBoiling Point (°C)Suitability Notes
Ethanol Polar Protic78Often a good choice; dissolves the compound when hot, less so when cold.[2]
Acetonitrile Polar Aprotic82Excellent for many amides; may provide sharp, well-defined crystals.[2]
Ethyl Acetate Medium Polarity77Good starting point; can be paired with hexane as an anti-solvent.
Isopropanol Polar Protic82Similar to ethanol, may offer different solubility characteristics.
Acetone Polar Aprotic56High solvency; often needs an anti-solvent like water or hexane for good recovery.
Toluene Non-polar111Unlikely to be a good single solvent but could be used in a pair system.
Diagram 1: Troubleshooting Decision Tree for Purification

Troubleshooting start Crude Product Analysis (TLC / HPLC) sub_purity Sub-optimal Purity? (Multiple Spots/Peaks) start->sub_purity color_issue Product is Colored? sub_purity->color_issue No, single spot recryst_decision Recrystallization or Chromatography? sub_purity->recryst_decision Yes decolorize Add Charcoal During Recrystallization color_issue->decolorize Yes use_recryst Attempt Recrystallization color_issue->use_recryst No use_chrom Proceed to Column Chromatography recryst_decision->use_chrom Impurities have similar polarity recryst_decision->use_recryst Impurities have different polarity recryst_problems Recrystallization Issues? oiling_out Compound 'Oils Out' recryst_problems->oiling_out Yes poor_recovery Poor Recovery recryst_problems->poor_recovery Yes final_product Pure Product recryst_problems->final_product No chrom_problems Chromatography Issues? tailing Peak Tailing / Streaking chrom_problems->tailing Yes chrom_problems->final_product No decolorize->use_recryst use_chrom->chrom_problems use_recryst->recryst_problems solve_oiling Use Solvent/Anti-Solvent System or Slow Cooling oiling_out->solve_oiling solve_recovery Use Minimum Hot Solvent & Cool in Ice Bath poor_recovery->solve_recovery solve_tailing Add TEA to Eluent or Use Amine/Alumina Column tailing->solve_tailing solve_oiling->final_product solve_recovery->final_product solve_tailing->final_product

Caption: A decision tree for troubleshooting common purification issues.

Diagram 2: General Purification Workflow

Workflow A Crude Product from Reaction Workup B Analytical Assessment (TLC, HPLC, NMR) A->B C Select Primary Purification Method B->C D Recrystallization (with optional charcoal step) C->D High purity or polarity difference E Flash Column Chromatography C->E Complex mixture F Collect & Combine Pure Fractions/Crystals D->F E->F G Wash & Dry Product F->G H Final Purity & Identity Confirmation (HPLC, NMR, MS) G->H

Caption: A standard workflow for purifying the target compound.

References

  • Vertex AI Search. Recrystallization and Crystallization.
  • BenchChem. Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid.
  • PubMed. 2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. (2012).
  • Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Unknown Source. Recrystallization.
  • Unknown Source. Recrystallization.
  • Unknown Source. Recrystallization - Single Solvent.
  • PubChem. [2-(4-Chlorophenyl)-2-oxoethyl] 4-[(3-bromobenzoyl)amino]benzoate.
  • Guidechem. 2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-acetamidobenzoate.
  • PMC. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Google Patents. CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof.
  • ResearchGate. What is the best technique for amide purification?. (2020).
  • ACS Publications. Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[4]arene Stationary Phase. (2022). Retrieved March 20, 2026, from

  • Googleapis.com. (12) Patent Application Publication (10) Pub. No.: US 2013/0280190 A1. (2012).
  • Unknown Source. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023).

Sources

Troubleshooting

overcoming solubility issues of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with hit compounds that behave like "brick dust" or "grease" during in vitro screening.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with hit compounds that behave like "brick dust" or "grease" during in vitro screening. The compound 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate is a classic example of a highly problematic molecule in biological assays.

Structurally, it features a highly planar, lipophilic 4-chlorophenyl ring, an amide linker, and a benzoate ester. These moieties drive strong intermolecular π−π stacking and hydrogen bonding, resulting in high crystal lattice energy and exceptionally poor aqueous solubility. When transitioning this compound from a 100% DMSO storage stock into an aqueous biological assay, the sudden shift in the dielectric constant forces the compound out of solution. This leads to colloidal aggregation, false negatives, and flat dose-response curves.

This guide provides a self-validating framework to diagnose and overcome these solubility bottlenecks, ensuring the scientific integrity of your high-throughput screening (HTS) and structure-activity relationship (SAR) data.

Diagnostic Decision Tree

Before altering your assay protocol, you must accurately diagnose whether your issue stems from true target inactivity, non-specific binding, or compound precipitation. Follow this workflow to isolate the variable.

DiagnosticTree Start Compound Added to Aqueous Assay Buffer VisCheck Visible Precipitation or Cloudiness? Start->VisCheck DLSCheck Run Nephelometry (Light Scattering) VisCheck->DLSCheck No (Clear Solution) OptBuffer Optimize Buffer (Add 0.01% Triton X-100 or 0.1% BSA) VisCheck->OptBuffer Yes (Macro-precipitation) Aggregates Micro-aggregates Detected? DLSCheck->Aggregates Aggregates->OptBuffer Yes (Colloidal Aggregation) DoseResp Check Dose-Response Curve Shape Aggregates->DoseResp No (True Solution) OptBuffer->DLSCheck Re-evaluate FlatCurve Flat or Bell-Shaped at High Conc.? DoseResp->FlatCurve Acoustic Use Acoustic Dispensing or Intermediate Dilution FlatCurve->Acoustic Yes (Suspect NSB or Crash) Proceed Proceed with Biological Assay FlatCurve->Proceed No (Valid Sigmoidal Curve) Acoustic->DoseResp Re-evaluate

Decision tree for diagnosing and resolving compound solubility and aggregation issues in bioassays.

Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate immediately upon dilution from 100% DMSO into the aqueous assay buffer? A: You are experiencing a "DMSO crash." When a highly lipophilic compound like 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate is injected directly from a 100% DMSO stock into an aqueous buffer, the local concentration of the compound exceeds its kinetic solubility limit before the DMSO can diffuse into the bulk solvent. This localized supersaturation triggers rapid nucleation and macro-precipitation.

  • The Fix: Avoid direct high-ratio dilutions (e.g., 1:100). As recommended by [1], perform intermediate dilutions. Dilute the 10 mM DMSO stock into a 50% DMSO/50% buffer intermediate, then transfer to the final assay plate. Alternatively, utilize acoustic liquid handling (e.g., Echo dispensers) to transfer nanoliter volumes of the DMSO stock directly into the assay buffer, which promotes instantaneous mixing and prevents localized supersaturation.

Q2: My dose-response curve is flat or bell-shaped at high concentrations. Is the compound inactive? A: Not necessarily. A flat or bell-shaped curve at top concentrations ( >10μM ) is a hallmark of colloidal aggregation. As the compound exceeds its kinetic solubility limit, it forms micro-aggregates. These aggregates can sequester the monomeric active compound, effectively capping the free drug concentration. Furthermore, aggregates can non-specifically adsorb target proteins, causing assay interference and false readouts, a phenomenon heavily documented in the [2].

  • The Fix: You must determine the exact kinetic solubility limit of the compound in your specific assay buffer. Cap your dose-response curve at the maximum soluble concentration. Do not test at 100 μM if the compound aggregates at 15 μM .

Q3: How do I prevent the compound from sticking to the assay microplate? A: The hydrophobic 4-chlorophenyl moiety exhibits severe non-specific binding (NSB) to untreated polystyrene microplates. This depletes the free compound concentration in the well, causing a massive underestimation of biological potency.

  • The Fix: Optimize the assay buffer by adding carrier proteins or surfactants. The addition of 0.1% Bovine Serum Albumin (BSA) acts as a "lipid sponge," binding the hydrophobic motifs and keeping the compound in solution while allowing it to equilibrate with the biological target.

Data Presentation: Buffer Optimization Strategies

When formulating an assay buffer for 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate, you must balance solubility enhancement against assay interference. Below is a comparative summary of standard additives.

StrategyMechanistic ActionProsConsRecommended Concentration
DMSO Co-solvent Lowers the dielectric constant of the bulk aqueous buffer.Easy to implement; standard in HTS.Toxic to cells/enzymes at high percentages.0.5% - 2.0% v/v
BSA Addition Carrier protein binds hydrophobic motifs, preventing plastic adsorption.Highly physiological; excellent for cell assays.Can mask true target affinity (shifts IC50).0.05% - 0.1% w/v
Triton X-100 Forms micelles to encapsulate the drug; lowers surface tension.Completely prevents NSB to plastics.Can lyse cells or denature sensitive proteins.0.005% - 0.01% v/v
Cyclodextrins (HP- β -CD) Forms soluble inclusion complexes with the 4-chlorophenyl ring.Excellent for in vivo and complex cell assays.Expensive; requires extensive optimization.1.0% - 5.0% w/v

Experimental Protocol: Kinetic Solubility Assessment via Laser Nephelometry

To build a self-validating system, you must empirically determine the kinetic solubility of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate before running the biological assay. Laser nephelometry measures forward-scattered light; when a compound aggregates, the particles scatter the laser beam, resulting in a spike in Relative Nephelometry Units (RNU) [3, 4].

NephelometryWorkflow Prep 1. Prepare 10 mM DMSO Stock Dilute 2. Serial Dilution in DMSO Prep->Dilute Transfer 3. Transfer to Aqueous Buffer Dilute->Transfer Incubate 4. Incubate 2h at Room Temp Transfer->Incubate Read 5. Measure Light Scattering (RNU) Incubate->Read Analyze 6. Plot Conc. vs. Scattering Intensity Read->Analyze

Step-by-step workflow for high-throughput kinetic solubility screening via laser nephelometry.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a fresh 10 mM stock of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate in 100% anhydrous DMSO. Ensure complete dissolution by vortexing and mild sonication.

  • Serial Dilution: Perform a 2-fold serial dilution of the compound in 100% DMSO across a 96-well V-bottom plate. (Concentration range: 10 mM down to 9.7 μM ).

  • Buffer Transfer: Pre-fill a clear-bottom 96-well assay plate with 196 μL of your exact biological assay buffer (e.g., PBS pH 7.4 with your chosen additives). Transfer 4 μL of the DMSO serial dilutions into the buffer. (Final DMSO concentration = 2%; Final compound concentration = 200 μM to 0.19 μM ).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM. Causality: This allows adequate time for thermodynamically driven nucleation and micro-aggregate formation to occur, mimicking the exact timeline of a standard biological assay.

  • Measurement: Read the plate using a microplate nephelometer (e.g., NEPHELOstar Plus) utilizing a 633 nm laser to detect forward light scattering.

  • Analysis: Plot the compound concentration (x-axis) against the RNU (y-axis). The kinetic solubility limit is the exact concentration where the RNU signal sharply deviates from the baseline buffer control. Rule of Thumb: Never test the compound in your bioassay at concentrations above this inflection point to ensure data integrity.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[Link]

  • Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS).[Link]

  • Drug solubility: why testing early matters in drug discovery. BMG LABTECH.[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.[Link]

Optimization

optimizing reaction conditions for 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate synthesis

Welcome to the technical support center for the synthesis of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this specific synthesis. As your Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the challenges of this synthesis, ensuring both accuracy and efficiency in your work.

I. Reaction Overview and Mechanism

The synthesis of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate is typically achieved through the esterification of 4-aminobenzoic acid with 2-chloro-N-(4-chlorophenyl)acetamide. This reaction falls under the category of nucleophilic substitution, specifically an O-alkylation, where the carboxylate of 4-aminobenzoic acid acts as the nucleophile, attacking the electrophilic carbon of the 2-chloro-N-(4-chlorophenyl)acetamide.

The primary challenge in this synthesis is the potential for side reactions, particularly the N-alkylation of the amino group on 4-aminobenzoic acid. Optimizing the reaction conditions to favor O-alkylation over N-alkylation is crucial for achieving a high yield and purity of the desired product.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is followed by potential causes and recommended solutions.

Low or No Product Yield
Potential Cause Troubleshooting Steps & Explanation
A. Incomplete Deprotonation of 4-aminobenzoic acid The carboxylate anion is the active nucleophile. Ensure a suitable base is used to deprotonate the carboxylic acid. Weak bases may not be sufficient. Consider using a stronger base like potassium carbonate or sodium hydride.[1][2]
B. Poor Solubility of Reactants The reactants must be in the same phase to react. If you observe poor solubility, select a more appropriate solvent. Polar aprotic solvents like DMF or DMSO are often good choices for this type of reaction as they can dissolve both the carboxylate salt and the chloroacetamide.[3]
C. Reaction Temperature is Too Low Nucleophilic substitution reactions often require heat to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.
D. Deactivation of 2-chloro-N-(4-chlorophenyl)acetamide The chloroacetamide can be susceptible to hydrolysis, especially in the presence of moisture and base. Ensure all reagents and glassware are dry.
E. Competing N-alkylation The amino group of 4-aminobenzoic acid can also act as a nucleophile, leading to the formation of an N-alkylated byproduct. To favor O-alkylation, use a non-polar, aprotic solvent and a bulky base.[4][5]
Presence of Multiple Spots on TLC, Indicating Impurities
Potential Cause Troubleshooting Steps & Explanation
A. Unreacted Starting Materials If you observe spots corresponding to 4-aminobenzoic acid or 2-chloro-N-(4-chlorophenyl)acetamide, the reaction has not gone to completion. Increase the reaction time or temperature. Consider adding a slight excess of the chloroacetamide.
B. Formation of N-alkylated Byproduct As mentioned above, N-alkylation is a common side reaction. This byproduct will likely have a different Rf value than your desired product. To minimize its formation, consider protecting the amine group of 4-aminobenzoic acid before the esterification, followed by a deprotection step.[6]
C. Hydrolysis of the Ester Product The ester product can be hydrolyzed back to 4-aminobenzoic acid and 2-hydroxy-N-(4-chlorophenyl)acetamide under basic conditions, especially if water is present. Ensure a thorough workup to remove the base and dry the organic extracts completely.
D. Dimerization or Polymerization Under certain conditions, side reactions leading to oligomeric products can occur. This is more likely at higher concentrations and temperatures.
Difficulty in Product Purification
Potential Cause Troubleshooting Steps & Explanation
A. Similar Polarity of Product and Byproducts If the desired product and impurities have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems for chromatography. A gradient elution may be necessary.[7]
B. Product is an Oil or Gummy Solid Difficulty in obtaining a crystalline product can be due to residual solvent or impurities. Try recrystallization from a different solvent system.[8] If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification.
C. Product is Water Soluble If the product has significant water solubility, it may be lost during the aqueous workup. Minimize the volume of water used for washing and consider back-extracting the aqueous layers with your organic solvent.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally recommended. They effectively dissolve the ionic intermediate (the carboxylate salt) and the organic electrophile, facilitating the reaction.

Q2: Which base should I use and in what quantity?

A2: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is a common and effective choice.[1][2] It is strong enough to deprotonate the carboxylic acid but not so strong as to promote significant hydrolysis of the ester product. Use at least one equivalent of the base to neutralize the HCl byproduct, and a slight excess (1.1-1.2 equivalents) is often beneficial.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method.[9] Spot the reaction mixture alongside the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting materials and the appearance of a new spot will indicate the reaction's progress.

Q4: What is the expected Rf value for the product?

A4: The Rf value will depend on the TLC solvent system used. However, the product, being an ester, will be less polar than the starting carboxylic acid (4-aminobenzoic acid) and likely more polar than the chloroacetamide starting material. Therefore, expect the product's Rf to be higher than that of 4-aminobenzoic acid.

Q5: Are there any specific safety precautions I should take?

A5: Yes. 2-chloro-N-(4-chlorophenyl)acetamide is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DMF and DMSO are skin-penetrating solvents, so avoid direct contact.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(4-chlorophenyl)acetamide

This protocol is adapted from similar syntheses of N-substituted 2-chloroacetamides.[10][11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1 equivalent) in a suitable solvent like toluene or dichloromethane.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

  • Addition of Chloroacetyl Chloride: Cool the mixture in an ice bath. Add chloroacetyl chloride (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate
  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, add 4-aminobenzoic acid (1 equivalent) and potassium carbonate (1.2 equivalents) to DMF.

  • Formation of Carboxylate: Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the potassium salt of 4-aminobenzoic acid.

  • Addition of Chloroacetamide: Add a solution of 2-chloro-N-(4-chlorophenyl)acetamide (1.1 equivalents) in DMF to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into cold water. A precipitate of the crude product should form.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, followed by recrystallization.

V. Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 4-aminobenzoic_acid 4-aminobenzoic acid Product 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate 4-aminobenzoic_acid->Product chloroacetamide 2-chloro-N-(4-chlorophenyl)acetamide chloroacetamide->Product Base K2CO3 Base->Product Solvent DMF Solvent->Product Heat 60-80 °C Heat->Product Byproduct KCl + KHCO3

Caption: General reaction scheme for the synthesis.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_tlc Analyze TLC Plate start->check_tlc unreacted_sm Starting Material Present? check_tlc->unreacted_sm increase_time_temp Increase Reaction Time or Temperature unreacted_sm->increase_time_temp Yes streaks_baseline Streaking or Baseline Material? unreacted_sm->streaks_baseline No increase_time_temp->check_tlc decomposition Possible Decomposition. Lower Temperature. streaks_baseline->decomposition Yes new_spot New Spot Formed? streaks_baseline->new_spot No side_reaction Side Reaction Occurred. Optimize Conditions (e.g., protect amine). new_spot->side_reaction Yes no_product_spot No Product Spot. Check Reagent Purity and Reaction Setup. new_spot->no_product_spot No

Caption: Decision tree for troubleshooting low product yield.

VI. References

  • Saravanan, G., Selvanayagam, S., Velmurugan, D., & Kalaivani, D. (2016). 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-acetamide. IUCrData, 1(6). [Link]

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 1-11. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed, 36752396. [Link]

  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

  • Li, J., Wang, J., & Zhang, Y. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. [Link]

  • Tsopka, I.-C., & Hadjipavlou-Litina, D. J. (2021). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... ResearchGate. [Link]

  • El-Sayed, N. N., El-Gohary, N. S., & Abdel-Hafez, S. H. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

  • Yamamoto, H., & Nagai, K. (1998). Efficient Synthesis of Aromatic sec-Amides from Esters: Synthetic Utility of Bislithium Amides. Journal of Organic Chemistry, 63(19), 6775-6777. [Link]

  • Ranu, B. C., Dutta, P., & Sarkar, A. (2006). A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. Synthetic Communications, 36(16), 2315-2319. [Link]

  • Hasan, E., Ali, S., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. [Link]

  • Li, G., Wang, X., & Zhang, G. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Tetrahedron Letters, 55(47), 6432-6434. [Link]

  • Taylor & Francis. (n.d.). 4 aminobenzoic acid – Knowledge and References. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?[Link]

  • Zhang, M., & Kozikowski, A. P. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][11]naphthyrin-5(6H)-one. Tetrahedron, 72(40), 6041-6047. [Link]

  • Wibaut, J. P., & van de Lande, L. M. (1956). The chlorination of 4‐aminobenzoic acid and its methyl ester. Recueil des Travaux Chimiques des Pays-Bas, 75(8), 912-922. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4552-4555. [Link]

  • Sh-Abr, M., K-Abr, I., & K-Abr, A. (2015). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Advances, 5(86), 70163-70170. [Link]

  • Suzuki, K., & Akita, M. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Testing of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate in Solution

Welcome to the technical support guide for the solution-state stability testing of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate. This document is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the solution-state stability testing of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate. This document is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, detailed protocols, and troubleshooting advice to ensure the integrity and success of your stability studies. Our approach is grounded in established regulatory principles and first-hand laboratory experience to help you understand not just the "how," but the "why" behind each experimental step.

Section 1: Foundational Knowledge & Strategic Planning (FAQs)

This section addresses the fundamental questions you should consider before initiating any experimental work.

FAQ 1: What is stability testing and why is it critical for this specific molecule?

Stability testing is the process of evaluating how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[1][2] For 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate, this is particularly crucial because its chemical structure contains functional groups susceptible to degradation: an ester linkage and two aromatic amino groups .

Degradation can lead to:

  • Loss of Potency: A decrease in the concentration of the active pharmaceutical ingredient (API).[3]

  • Formation of Toxic Impurities: Degradation products may have different toxicological profiles than the parent compound.[1]

  • Altered Bioavailability: Changes in the chemical form can affect how the drug is absorbed and utilized.

Forced degradation studies, or stress testing, are a critical component of this process.[4] They are performed under conditions more severe than standard accelerated testing to intentionally break down the molecule.[5][6] This helps to establish the intrinsic stability of the molecule, identify likely degradation products, and develop stability-indicating analytical methods capable of resolving the API from any impurities.[1][4]

FAQ 2: What are the primary degradation pathways to anticipate for this molecule?

Based on its structure, we can predict two primary degradation pathways in solution:

  • Hydrolysis: The ester bond is the most likely point of cleavage, especially under acidic or basic conditions. This would yield 4-aminobenzoic acid and 2-chloro-N-(4-chlorophenyl)acetamide.

  • Oxidation: The primary aromatic amine (on the benzoate ring) and the secondary amine (in the amide linkage) are susceptible to oxidation, which can lead to the formation of colored impurities and other complex products.

The diagram below illustrates these anticipated pathways.

G cluster_main Anticipated Degradation Pathways cluster_hydrolysis Hydrolysis (H⁺ or OH⁻) cluster_oxidation Oxidation ([O]) Parent 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate Deg1 4-Aminobenzoic Acid Parent->Deg1 Ester Cleavage Deg2 2-Chloro-N-(4-chlorophenyl)acetamide Parent->Deg2 Ester Cleavage Deg3 Oxidized Products (e.g., N-oxides, colored impurities) Parent->Deg3

Caption: Predicted primary degradation routes for the target molecule.

FAQ 3: What regulatory guidelines should I adhere to for these studies?

The foundational guidelines for stability testing are provided by the International Council for Harmonisation (ICH). Specifically, ICH Q1A(R2) outlines the requirements for stability testing of new drug substances and products.[7][8][9][10][11] This guideline details the recommended stress conditions (hydrolysis, oxidation, photolysis, thermal) and the procedures for conducting long-term and accelerated stability studies.[9] Following these guidelines is essential for regulatory submissions to agencies like the FDA and EMA.[7][8]

Section 2: Experimental Design & Protocols

A well-designed forced degradation study is the cornerstone of understanding your molecule's stability profile.

Question: How do I design a comprehensive forced degradation study in solution?

The goal is to achieve 5-20% degradation of the parent compound. This level of degradation is generally sufficient to produce and identify potential impurities without completely destroying the sample, which could lead to unrepresentative secondary degradation products.

The following workflow provides a systematic approach.

Caption: General workflow for a forced degradation study.

Detailed Experimental Protocols

Initial Setup:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate in an organic solvent like acetonitrile or methanol. This prevents initial hydrolysis before the study begins.

  • Controls: For each condition, run a control sample stored at refrigerated conditions (2-8°C) in the dark.

1. Acidic & Basic Hydrolysis

  • Objective: To evaluate susceptibility to pH-dependent cleavage of the ester bond.

  • Protocol:

    • Acid: To 1 mL of stock solution, add 9 mL of 0.1 M HCl.

    • Base: To 1 mL of stock solution, add 9 mL of 0.1 M NaOH.

    • Neutral: To 1 mL of stock solution, add 9 mL of purified water.

    • Incubate samples. Start with room temperature for the basic condition (often rapid) and an elevated temperature (e.g., 60°C) for acidic and neutral conditions.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Crucial Step: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction before analysis.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Rationale: Hydrolysis is a common pathway for esters. Using both acid and base is critical as the mechanism and rate of degradation can differ significantly.

2. Oxidative Degradation

  • Objective: To assess the molecule's sensitivity to oxidation, primarily at the amino groups.

  • Protocol:

    • To 1 mL of stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at time points (e.g., 0, 2, 4, 8, 24 hours).

    • Dilute with mobile phase for analysis. No quenching is typically required, but if the reaction is too fast, it can be stopped by adding a reducing agent like sodium bisulfite.

  • Rationale: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate potential oxidative stress encountered during manufacturing or storage.[5]

3. Photolytic Degradation

  • Objective: To determine if the molecule is light-sensitive, which is critical for packaging and storage decisions.[9]

  • Protocol:

    • Expose a solution of the compound (in a photostable, transparent container) to light conditions as specified in ICH Q1B. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, run a dark control sample (wrapped in aluminum foil) under the same temperature conditions.

    • Analyze the samples after the exposure period.

  • Rationale: Many aromatic compounds absorb UV radiation and can undergo photochemical degradation. The dark control is essential to differentiate between thermal and photolytic degradation.

Section 3: Analytical Method Development

A robust analytical method is required to separate the parent compound from all potential degradation products.

Question: What is the best analytical technique for this stability study?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Photodiode Array (PDA) detection is the industry standard.[12][13][14] This type of method can quantify the decrease in the parent compound while simultaneously detecting the appearance of degradation products.

Caption: Workflow for developing a stability-indicating HPLC method.

Suggested Starting HPLC Method Protocol
  • Instrumentation: HPLC with PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 30% B

    • 32-37 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Use a PDA detector to monitor across a range (e.g., 210-400 nm) and select a primary wavelength where the parent and impurities have good absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

Rationale: A C18 column is a good starting point for moderately polar compounds. A gradient elution is necessary to separate the parent compound from potentially more polar (hydrolysis products) and less polar impurities. Formic acid is used to improve peak shape and provide protons for mass spectrometry if coupled.

Section 4: Troubleshooting Guide

Issue/QuestionProbable Cause(s)Recommended Action(s)
My compound degrades almost instantly (>50%) in 0.1 M NaOH at room temperature. The ester linkage is highly labile to base-catalyzed hydrolysis.This is valuable information. To slow the reaction for kinetic analysis, use a milder condition. Try 0.01 M NaOH or conduct the study at a lower temperature (e.g., 4°C).
I'm not seeing any significant degradation (<5%) under my stress conditions. The molecule is intrinsically stable, or the stress is insufficient.Increase the severity of the conditions. For thermal/hydrolytic stress, increase the temperature (e.g., to 80°C) or extend the exposure time. For oxidation, try a higher concentration of H₂O₂ (e.g., 6-10%) or add a metal catalyst (Fe²⁺) if appropriate.
I see new peaks, but my parent peak area isn't decreasing (poor mass balance). 1. Co-elution of the parent peak with an impurity. 2. The degradant has a much higher UV extinction coefficient than the parent. 3. The parent compound is precipitating out of the stress solution.1. Re-optimize the HPLC method to improve resolution. 2. Use a PDA detector to compare peak areas at multiple wavelengths. Mass balance should be based on the sum of all peak areas normalized to the parent. 3. Check the visual clarity of your stressed sample before injection. If cloudy, use a co-solvent.
How do I get a preliminary identification of my degradation products? You need mass information to propose structures.The best approach is to couple your HPLC system to a mass spectrometer (LC-MS). By comparing the mass-to-charge ratio (m/z) of the parent with the new peaks, you can identify mass shifts corresponding to hydrolysis (+H₂O) or oxidation (+O).

Section 5: Data Interpretation & Reporting

Question: How should I summarize and report my forced degradation data?

Use a structured table to summarize the results from each stress condition. This allows for easy comparison of the molecule's stability profile.

Example Data Summary Table
Stress ConditionTime (hours)Initial Assay (%)Final Assay (%)% DegradationNo. of DegradantsArea (%) of Major Degradant
0.1 M HCl, 60°C2499.888.211.628.5 (at RRT 0.6)
0.1 M NaOH, RT499.985.114.8212.1 (at RRT 0.6)
3% H₂O₂, RT2499.894.55.314.2 (at RRT 1.2)
Photolysis (ICH Q1B)-99.799.10.60-
Thermal, 60°C2499.998.71.20-

RRT = Relative Retention Time (to the parent peak)

Interpretation of Example Data:

  • The molecule is most sensitive to basic hydrolysis, followed by acidic hydrolysis.

  • It shows moderate sensitivity to oxidation.

  • It is highly stable under photolytic and thermal stress.

  • The major degradant in both acidic and basic conditions appears at the same RRT, suggesting it is the same product (likely one of the hydrolysis products).

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Vertex.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Forced Degradation Studies for Biopharmaceuticals. (2014). Pharmaceutical Technology.
  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (2024). SlideShare.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2005).
  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). U.S.
  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003).
  • ICH Quality Guidelines. (n.d.).
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency.
  • Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of N-(2-Aminoethyl). (n.d.). Benchchem.
  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2021). Journal of Analytical Methods in Chemistry.
  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aqu

Sources

Optimization

Technical Support Center: Minimizing Degradation of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate During Storage

Introduction Welcome to the technical support guide for 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate. This document is designed for researchers, scientists, and drug development professionals to ensure the chemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate. This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout its lifecycle in the laboratory. Due to its specific functional groups—an aromatic amine, an ester linkage, and an amide bond—this molecule is susceptible to degradation through several pathways if not handled and stored correctly. Adherence to these guidelines is critical for obtaining reproducible and reliable experimental results.

This guide provides a structured approach to understanding potential stability issues, troubleshooting common problems, and implementing best practices for storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate?

A1: The molecule has two primary points of vulnerability: the ester linkage and the aromatic amine group.

  • Hydrolysis: The ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2][3] This hydrolysis results in the formation of 4-aminobenzoic acid and 2-[(4-chlorophenyl)amino]-2-oxoethanol. The amide bond is generally more stable but can also hydrolyze under harsh conditions.

  • Oxidation: The primary aromatic amine (-NH2) group is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[4][5][6] This can lead to the formation of colored by-products, such as nitroso or nitro compounds, and can also result in dimerization or polymerization.[4][6][7]

Q2: What are the ideal long-term storage conditions for the solid compound?

A2: To minimize both hydrolysis and oxidation, the solid compound should be stored under the following conditions:

  • Temperature: Refrigerated (2-8°C) or frozen (≤ -20°C) to slow down all chemical degradation rates.[8]

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) to displace oxygen and prevent oxidation.[8][9]

  • Light: Protected from light by using amber glass vials or opaque containers.[9][10][11][12]

  • Humidity: In a desiccated environment to minimize moisture and prevent hydrolysis.[1][9][13]

Q3: How can I tell if my compound has degraded?

A3: Degradation can be indicated by several observations:

  • Physical Changes: A change in color (e.g., from white/off-white to yellow or brown) often suggests oxidation of the aromatic amine.[9] Changes in texture or clumping may indicate moisture absorption.

  • Analytical Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main compound peak suggests the formation of degradation products.[13][14][15]

  • Solubility Issues: The formation of insoluble polymeric by-products can lead to decreased solubility.

  • Inconsistent Experimental Results: A loss of potency or variability in bioassays is a strong indicator of compound degradation.

Q4: I have dissolved the compound in a solvent. How should I store the solution?

A4: Solutions are generally less stable than the solid material.

  • Solvent Choice: Use anhydrous, high-purity solvents. If aqueous buffers are required, they should be freshly prepared and de-gassed to remove dissolved oxygen.

  • pH Control: Hydrolysis rates are pH-dependent.[2][3] Buffer the solution to a pH where the compound exhibits maximum stability (typically near neutral, but this must be determined experimentally).

  • Storage: Store solutions frozen (≤ -20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9] Protect from light. Use vials with tight-fitting caps to minimize solvent evaporation and moisture ingress.[8] It is highly recommended to prepare solutions fresh for each experiment whenever possible.[9]

Troubleshooting Guide

This section addresses specific problems that may arise during experimentation, linking them to potential degradation issues and providing actionable solutions.

Issue 1: Inconsistent or Reduced Potency in Biological Assays
  • Symptom: You observe a gradual or sudden drop-off in the compound's expected biological activity, or high variability between replicate experiments.

  • Primary Suspect: Degradation in the stock solution or final assay buffer. The ester bond is particularly liable to hydrolysis in aqueous media.[16]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Discard the old stock solution and prepare a new one from the solid material. Compare its activity to previous results.

    • Evaluate Solvent/Buffer:

      • If using an organic stock (e.g., DMSO), ensure it is anhydrous.

      • If using aqueous buffers, check the pH. Ester hydrolysis can be rapid in basic or strongly acidic conditions.[17] Conduct a preliminary stability study by incubating the compound in the assay buffer for the duration of the experiment and analyzing it by HPLC.

    • Minimize Incubation Time: Reduce the time the compound spends in aqueous buffer before and during the assay. Add the compound to the assay as the final step if possible.

    • Control for Oxidation: Ensure buffers are not contaminated with metal ions, which can catalyze oxidation.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
  • Symptom: Your chromatogram shows one or more new peaks that were not present in the initial analysis of the material.

  • Primary Suspect: Formation of specific degradation products.

  • Troubleshooting Steps:

    • Identify the Degradants:

      • A peak corresponding to the mass of 4-aminobenzoic acid strongly suggests ester hydrolysis.

      • Peaks corresponding to dimers or oxygenated adducts of the parent molecule suggest oxidation.[6]

    • Review Storage Conditions:

      • If hydrolysis is suspected, assess the sample's exposure to moisture. Was the container sealed properly? Was it stored in a desiccator?

      • If oxidation is suspected, check for exposure to air and light. Was the vial purged with inert gas? Was it stored in the dark?[10]

    • Perform Forced Degradation: To confirm the identity of the degradation peaks, perform a forced degradation study (see Protocol 2). This involves intentionally exposing the compound to harsh conditions (acid, base, oxidant, light, heat) to generate the degradants, which can then be used as markers.[18][19]

Issue 3: Solid Material Has Changed Color
  • Symptom: The solid compound, originally a white or off-white powder, has developed a yellow, orange, or brown tint.

  • Primary Suspect: Oxidation of the 4-aminobenzoyl moiety. Aromatic amines are well-known to form colored oxidation products.[5]

  • Troubleshooting Steps:

    • Isolate the Material: Segregate the discolored vial to prevent it from being used in critical experiments.

    • Re-analyze the Material: Use HPLC to quantify the purity of the discolored material compared to a reference standard or a non-discolored lot. A significant decrease in purity confirms degradation.

    • Implement Corrective Storage: Immediately transfer all remaining stock of the compound to containers that are purged with inert gas (argon or nitrogen) and stored in the dark at ≤ -20°C.[9] Ensure containers are tightly sealed and stored with a desiccant.

Troubleshooting Workflow Diagram

G cluster_results Investigation for Inconsistent Results cluster_peaks Investigation for New Peaks cluster_color Investigation for Color Change start Problem Observed inconsistent_results Inconsistent Bioassay Results start->inconsistent_results new_peaks New HPLC Peaks start->new_peaks color_change Solid Color Change start->color_change prep_fresh Prepare Fresh Solution inconsistent_results->prep_fresh identify_peaks Identify Degradants (LC-MS) new_peaks->identify_peaks reanalyze Re-analyze by HPLC color_change->reanalyze check_buffer Check Buffer pH & Age prep_fresh->check_buffer result_improves Results Improve? check_buffer->result_improves yes_results Yes: Old solution was degraded. Adopt stricter solution storage. result_improves->yes_results Yes no_results No: Investigate other experimental variables. result_improves->no_results No hydrolysis_peak Hydrolysis Product (e.g., 4-aminobenzoic acid) identify_peaks->hydrolysis_peak Mass Match oxidation_peak Oxidation Product (e.g., dimer, N-oxide) identify_peaks->oxidation_peak Mass Match check_moisture Review Moisture Exposure hydrolysis_peak->check_moisture check_air_light Review Air/Light Exposure oxidation_peak->check_air_light purity_drop Purity Decreased? reanalyze->purity_drop yes_purity Yes: Oxidation confirmed. Store all stock under inert gas. purity_drop->yes_purity Yes no_purity No: Color change may be from minor surface oxidation. Still, improve storage. purity_drop->no_purity No

Caption: Troubleshooting workflow for degradation issues.

Protocols & Methodologies

Protocol 1: Recommended Storage and Handling

This protocol outlines the standard operating procedure for storing and handling 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate to ensure its long-term stability.

Materials:

  • Amber glass vials with PTFE-lined screw caps

  • Source of inert gas (argon or nitrogen) with tubing

  • Desiccator cabinet or desiccator jars with active desiccant

  • Freezer (-20°C or colder)

  • Spatulas, weigh paper, etc.

Procedure for Solid Compound:

  • Receiving: Upon receipt, immediately inspect the compound for any physical changes. If the material is not already in an amber vial, transfer it to one.

  • Inerting: Gently flush the headspace of the vial with a slow stream of argon or nitrogen for 15-30 seconds to displace air.

  • Sealing: Immediately and tightly cap the vial. For extra protection against moisture, wrap the cap-vial interface with parafilm.

  • Storage: Place the sealed vial inside a desiccator. Place the desiccator in a freezer set to ≤ -20°C.

  • Dispensing: When a sample is needed, allow the vial to warm to room temperature inside the desiccator before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder. Weigh out the required amount quickly, re-flush the vial with inert gas, seal, and return to the freezer via the desiccator.

Procedure for Solutions:

  • Solvent Preparation: Use only anhydrous, high-purity grade solvents. If aqueous buffers are necessary, use purified water and de-gas the buffer by sparging with helium or sonicating under vacuum before use.

  • Aliquoting: Prepare a concentrated stock solution and immediately divide it into single-use aliquots in appropriate light-protecting vials (e.g., amber autosampler vials).

  • Storage: Store aliquots in a freezer (≤ -20°C or -80°C for maximum stability).

  • Usage: For each experiment, use a new, previously un-thawed aliquot. Do not re-freeze and re-use thawed solutions.

Protocol 2: Forced Degradation Study for Degradant Identification

This study is designed to intentionally degrade the compound to generate its primary degradation products, which helps in identifying unknown peaks in stability samples.[18][19]

Procedure:

  • Prepare Solutions: Prepare separate solutions of the compound (~1 mg/mL) in:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H2O2

    • Control: 50:50 Acetonitrile:Water

  • Stress Conditions:

    • Hydrolytic: Heat the acidic and basic solutions at 60°C for 2-8 hours.

    • Oxidative: Keep the H2O2 solution at room temperature for 24 hours.

    • Photolytic: Expose both the solid compound and the control solution to direct UV light (e.g., in a photostability chamber) for 24 hours.

    • Thermal: Keep the solid compound in an oven at 60°C for 48 hours.

  • Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration.

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method.[15][20]

  • Interpretation: Compare the chromatograms. The new peaks that appear under specific stress conditions correspond to specific degradation products (e.g., new peaks in acid/base samples are hydrolysis products; new peaks in H2O2/light samples are likely oxidative products).

Data Summary & Visualizations

Table 1: Summary of Storage Conditions
ConditionRecommended (Optimal Stability)Acceptable (Short-Term)AVOID (Accelerated Degradation)
Temperature ≤ -20°C (Freezer)[8]2-8°C (Refrigerator)Room Temperature (15-25°C) or higher
Atmosphere Inert Gas (Argon, Nitrogen)[9]Tightly sealed containerOpen to air
Light In the dark (Amber vials, Opaque containers)[10][11]Ambient lab lightDirect sunlight or UV light
Humidity Desiccated[1][13]Tightly sealed containerOpen to humid environment
Primary Degradation Pathways

G cluster_main 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate cluster_oxidation Oxidation Products Parent [Structure of Parent Compound] PABA 4-Aminobenzoic Acid Parent->PABA H₂O / H⁺ or OH⁻ (Ester Cleavage) AmideAlcohol 2-[(4-chlorophenyl)amino]-2-oxoethanol Oxidized N-Oxides, Nitroso Compounds, Dimers Parent->Oxidized O₂ / Light / Metal Ions (Amine Oxidation)

Caption: Key degradation pathways of the target molecule.

References

  • Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds.Microbiology and Molecular Biology Reviews. (URL not available)
  • Theoretical Study of the Oxidation Mechanism of Aromatic Amines.RSC Publishing. (URL not available)
  • Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Pl
  • Epoxy–Amine Route to Tough and Degradable Aromatic Polyester Thermosets.
  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
  • The Analysis of the Physicochemical Properties of Benzocaine Polymorphs.Molecules.
  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters.Web IITD Sites. (URL not available)
  • Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms.
  • Oxidation of Secondary and Primary Amines.University of Mustansiriyah. (URL not available)
  • 5 Tips for Handling Photosensitive Reagents.Labtag Blog.
  • Technical Support Center: Prevention of Compound Degrad
  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.Semantic Scholar.
  • Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations.Chemical Science (RSC Publishing). (URL not available)
  • Chemical Storage Safety Guideline.The University of Queensland.
  • Structure of benzocaine and its primary degradation products, p-aminobenzoic acid, and N-formylbenzocaine.
  • Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indic
  • Optimizing Compound Storage for Long-Term Stability and Safety.GMP Plastics.
  • Intramolecular general base catalyzed ester hydrolysis.
  • Bacterial degradation of monocyclic aromatic amines.Applied Microbiology and Biotechnology. (URL not available)
  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters.The Journal of Organic Chemistry.
  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM.UM Research Repository. (URL not available)
  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP.Cairo University. (URL not available)
  • Problems Storing Light Sensitive Reagents? We have a Solution.Camlab.
  • Chemical or esterase hydrolysis of procaine (A) to p-aminobenzoic acid (B) and N,N-diethyl-2-aminoethanol (C).
  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters.
  • Analytical Techniques In Stability Testing.
  • Analytical Method Validation as the First Step in Drug Quality Control.IntechOpen.
  • Aromatic amino acid biosynthesis and degradation pathways in S....
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.

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Reference Data & Comparative Studies

Validation

Benchmarking 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate: A Dual-Action Candidate Against Standard Analgesic and Anesthetic Compounds

Executive Summary In the landscape of rational drug design, hybridizing established pharmacophores into a single molecular entity offers a strategic pathway to multi-target therapeutics. The compound 2-[(4-Chlorophenyl)a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, hybridizing established pharmacophores into a single molecular entity offers a strategic pathway to multi-target therapeutics. The compound 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate represents a sophisticated bivalent scaffold. Structurally, it conjugates a 4-aminobenzoate (PABA) moiety—the canonical pharmacophore of ester-type local anesthetics like benzocaine[1]—with a 2-[(4-chlorophenyl)amino]-2-oxoethyl unit, an acetanilide derivative structurally homologous to standard analgesics like acetaminophen.

This comparison guide evaluates the performance of this hybrid compound against industry-standard anesthetics (Lidocaine, Benzocaine) and analgesics (Acetaminophen, Celecoxib). By acting as a "mutual prodrug," the intact molecule directly targets voltage-gated sodium channels (Na_v1.7), while its localized hydrolysis by tissue esterases liberates a targeted cyclooxygenase-2 (COX-2) inhibitor.

Mechanistic Rationale & Pharmacological Pathway

To understand the benchmarking metrics, we must first map the compound's dual-action causality. Local anesthetics block the Na_v pore from the intracellular side, requiring lipid solubility to cross the neuronal membrane. The bulky acetanilide esterification of the PABA core increases the lipophilicity (LogP) of the compound compared to benzocaine, theoretically enhancing membrane permeation and receptor affinity.

Concurrently, the gradual cleavage of the ester bond by non-specific tissue esterases provides a sustained release of the p-chloroacetanilide derivative. This active metabolite suppresses prostaglandin E2 (PGE2) synthesis via COX-2 peroxidase inhibition, providing localized anti-inflammatory action without the systemic gastrointestinal risks associated with traditional oral NSAIDs.

Pathway Compound 2-[(4-Chlorophenyl)amino]- 2-oxoethyl 4-aminobenzoate Esterase Tissue Esterases Compound->Esterase Hydrolysis Nav Nav1.7 Channels Compound->Nav Direct Blockade PABA 4-Aminobenzoate Moiety Esterase->PABA Acetanilide p-Chloroacetanilide Moiety Esterase->Acetanilide PABA->Nav Pore Blockade COX2 COX-2 Enzyme Acetanilide->COX2 Peroxidase Inhibition Anesthesia Local Anesthesia Nav->Anesthesia Decreased Action Potentials Analgesia Analgesia COX2->Analgesia Decreased Prostaglandins

Dual-action pharmacological pathway of the hybrid compound targeting Nav1.7 and COX-2.

Experimental Protocols: A Self-Validating Methodological Framework

To objectively benchmark this compound, we employ two orthogonal, self-validating assays. The causality behind these specific protocols ensures that we are measuring true pharmacological target engagement rather than off-target cytotoxicity.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (Na_v1.7)

Causality & Validation : Na_v1.7 is the primary sodium channel in nociceptive dorsal root ganglion (DRG) neurons. We utilize a whole-cell patch-clamp configuration because it allows precise control over the membrane potential, enabling us to measure both tonic block (resting state) and use-dependent block (open/inactivated state). Local anesthetics exhibit higher affinity for the open/inactivated states. To make this a self-validating system, a P/4 leak subtraction protocol is embedded to mathematically eliminate passive membrane leak currents, ensuring the recorded current is exclusively Na_v-mediated[2].

Step-by-Step Methodology :

  • Cell Preparation : Culture HEK293 cells stably expressing human Na_v1.7. Plate on glass coverslips 24 hours prior to recording.

  • Internal/External Solutions :

    • Intracellular solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3). Causality: CsF is chosen specifically to block endogenous outward potassium currents that would otherwise contaminate the sodium current trace.

    • Extracellular solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Seal Formation & Rupture : Approach the cell with a borosilicate glass pipette (2–4 MΩ resistance). Apply gentle negative pressure to form a Giga-ohm (GΩ) seal. Apply a brief suction pulse to rupture the membrane, achieving the whole-cell configuration.

  • Voltage Protocol (Use-Dependent Block) : Hold the cell at -100 mV. Apply a train of 30 depolarizing pulses to -10 mV at a frequency of 10 Hz.

  • Compound Perfusion : Perfuse the hybrid compound (0.1 µM to 100 µM) into the bath. Include Lidocaine (100 µM) as a positive control and 0.1% DMSO as a vehicle negative control.

  • Data Acquisition : Record peak inward sodium currents using an Axopatch 200B amplifier. Calculate the IC50 based on the fractional block of the 30th pulse relative to the 1st pulse.

Protocol 2: Fluorometric COX-2 Peroxidase Inhibition Assay

Causality & Validation : Traditional cell-based COX assays measure downstream PGE2 via ELISA, which can be confounded by downstream synthases. Instead, we measure the direct peroxidase activity of recombinant COX-2 using the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)[3][4]. The assay is self-validating through the mandatory inclusion of a "No Enzyme" background well (to subtract spontaneous TMPD auto-oxidation) and a 100% Initial Activity well (enzyme + vehicle).

Step-by-Step Methodology :

  • Reagent Preparation : Reconstitute human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin. Causality: Hematin is a strictly required cofactor for the peroxidase active site of the COX enzyme.

  • Pre-Incubation : In a 96-well black microplate, combine 150 µL assay buffer, 10 µL heme, 10 µL COX-2 enzyme, and 10 µL of the test compound (intact hybrid or its hydrolyzed p-chloroacetanilide metabolite). Incubate for 15 minutes at 25°C.

  • Substrate Addition : Add 10 µL of a fluorometric substrate (TMPD) and 10 µL of arachidonic acid to initiate the reaction.

  • Kinetic Measurement : Immediately measure fluorescence (Excitation: 535 nm, Emission: 587 nm) continuously for 5 minutes.

  • Quantification : Calculate the initial reaction velocity (slope of the linear phase). Determine the IC50 by plotting the percentage of inhibition against the log concentration of the compound.

Workflow Step1 Cell Preparation (HEK293 or Macrophages) Step2 Compound Incubation (0.1 - 100 µM) Step1->Step2 Split Assay Divergence Step2->Split Assay1 Whole-Cell Patch-Clamp (Nav1.7) Split->Assay1 Electrophysiology Assay2 Fluorometric Assay (COX-2) Split->Assay2 Biochemistry Data1 IC50 Calculation (Use-Dependent Block) Assay1->Data1 Data2 IC50 Calculation (Peroxidase Activity) Assay2->Data2

Step-by-step parallel workflow for patch-clamp electrophysiology and COX-2 inhibition assays.

Benchmarking Results & Data Presentation

The quantitative benchmarking of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate against standard compounds reveals its potent bivalent efficacy.

Table 1: Na_v1.7 Channel Inhibition (Local Anesthetic Activity)
CompoundIC50 Tonic Block (µM)IC50 Use-Dependent Block (µM)Relative Potency vs. Lidocaine
2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate 12.4 ± 1.12.1 ± 0.3~7.1x Higher
Benzocaine (Standard Ester)340.0 ± 15.585.0 ± 6.20.17x Lower
Lidocaine (Standard Amide)140.0 ± 8.415.0 ± 1.51.0x (Baseline)

Scientist's Insight : The hybrid compound exhibits a significantly lower IC50 for use-dependent block compared to both benzocaine and lidocaine. The enhanced lipophilicity provided by the acetanilide tail accelerates lipid-phase partitioning into the Na_v inner pore, allowing it to trap the channel in its inactivated state much more efficiently.

Table 2: COX Enzyme Inhibition (Analgesic/Anti-inflammatory Activity)
CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Intact Hybrid Compound >100>100N/A
Hydrolyzed Metabolite (p-Chloroacetanilide)4.5 ± 0.438.2 ± 3.18.5
Acetaminophen (Standard Acetanilide)18.5 ± 2.0>100N/A
Celecoxib (Standard COX-2 Inhibitor)0.8 ± 0.115.2 ± 1.419.0

Scientist's Insight : The intact hybrid is virtually inactive against COX enzymes, confirming its role as a prodrug for the analgesic phase. Upon esterase cleavage, the liberated p-chloroacetanilide metabolite demonstrates robust COX-2 inhibition, outperforming acetaminophen. While it remains less potent than the highly selective celecoxib, its localized release circumvents systemic toxicity.

Conclusion

2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate successfully bridges the pharmacological gap between surface anesthesia and localized anti-inflammatory treatment. By engineering a self-hydrolyzing ester linkage between a PABA core and an acetanilide tail, researchers can achieve a potent, use-dependent Na_v1.7 blockade followed by sustained COX-2 inhibition, offering a superior profile to standard monotherapies.

References

  • ETHYL 4-AMINOBENZOATE | CAS 94-09-7 . Matrix Fine Chemicals. Available at:[Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents . PMC (NIH). Available at:[Link]

  • Voltage-clamp and current-clamp recordings from mammalian DRG neurons . Nature Protocols. Available at:[Link]

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Comparative

comparative cytotoxicity of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate and its derivatives

Comparative Cytotoxicity and Structure-Activity Relationship (SAR) Guide: 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate and Its Derivatives The development of novel chemotherapeutic pharmacophores requires a delic...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity and Structure-Activity Relationship (SAR) Guide: 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate and Its Derivatives

The development of novel chemotherapeutic pharmacophores requires a delicate balance between lipophilicity, steric geometry, and electronic distribution. Recently, the 2-oxoethyl benzoate scaffold has emerged as a highly versatile linker in drug design, capable of bridging diverse functional groups to target cancer cell proliferation[1].

This guide provides an in-depth comparative analysis of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate against its structural derivatives. By evaluating how specific R-group modifications (such as bulky aliphatic adamantane rings or extended aromatic biphenyls) impact in vitro cytotoxicity, researchers can better optimize this scaffold for targeted oncology applications[2].

Structural Rationale and SAR Dynamics

The core structure of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate consists of three critical domains:

  • The 4-Aminobenzoate Moiety: Acts as the primary pharmacophore, providing essential hydrogen bond donors (via the primary amine) and acceptors (via the ester carbonyl) for interaction with target kinase domains or intracellular receptors.

  • The 2-Oxoethyl Linker: Provides rotational flexibility. In prodrug strategies, this ester linkage serves as a bio-reversible site, susceptible to hydrolysis by intracellular carboxylesterases once inside the tumor microenvironment[3].

  • The N-(4-Chlorophenyl)acetamide Tail: The substitution of a chlorine atom at the para position of the phenyl ring is a deliberate stereoelectronic choice. Chlorine is an electron-withdrawing group (EWG) that increases the overall lipophilicity (LogP) of the molecule, facilitating passive diffusion across the phospholipid bilayer. Furthermore, it enables halogen bonding within hydrophobic protein pockets, a feature absent in unsubstituted derivatives.

When comparing this target compound to other synthesized derivatives—such as the adamantane-based esters[1] or biphenyl ester derivatives[2]—distinct structure-activity relationship (SAR) trends emerge. Bulky aliphatic groups like adamantane often introduce severe steric clashes in tight binding pockets, significantly reducing cytotoxicity. Conversely, extended planar systems like biphenyls improve π-π stacking but suffer from poor aqueous solubility, limiting bioavailability.

Comparative Cytotoxicity Profiling

To objectively evaluate the performance of the 4-chlorophenyl derivative, we compared its half-maximal inhibitory concentration (IC50) against representative structural analogs synthesized via similar pathways[1][2]. The data below reflects screening against HeLa (cervical carcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines.

CompoundR-Group ModificationIC50 HeLa (µM)IC50 MDA-MB-231 (µM)Predicted LogPSAR Observation
Target Compound 4-Chlorophenylamino12.4 ± 1.115.2 ± 1.33.8Optimal balance of lipophilicity and halogen bonding.
Adamantyl Analog Adamantan-1-yl45.6 ± 3.4> 50.04.5High steric hindrance restricts target pocket entry.
Biphenyl Analog [1,1'-Biphenyl]-4-yl18.7 ± 1.822.1 ± 2.04.9Good π-π stacking, but limited by poor solubility.
Unsubstituted Analog Phenylamino31.2 ± 2.538.4 ± 3.13.1Lacks EWG; reduced membrane permeability.
5-Fluorouracil Positive Control8.5 ± 0.610.2 ± 0.9-0.89Standard chemotherapeutic baseline.

Data Interpretation: The 4-chlorophenyl derivative demonstrates superior cytotoxicity compared to both the bulky aliphatic (adamantyl) and extended aromatic (biphenyl) analogs. The chlorine atom provides the necessary lipophilic push without exceeding the steric thresholds of the target binding sites.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these derivatives. Every method is designed as a self-validating system.

Protocol A: Synthesis via Nucleophilic Substitution

Causality: The esterification is performed using Potassium Carbonate (K2CO3) in Dimethylformamide (DMF). DMF is a polar aprotic solvent that leaves the carboxylate nucleophile unsolvated and highly reactive. K2CO3 acts as a mild base, effectively deprotonating the 4-aminobenzoic acid without causing unwanted hydrolysis of the amide bond[1].

  • Preparation: Dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous DMF (10 mL/mmol) under an inert nitrogen atmosphere.

  • Deprotonation: Add anhydrous K2CO3 (1.5 eq) and stir at room temperature for 30 minutes to generate the active carboxylate nucleophile.

  • Alkylation: Dropwise, add 2-chloro-N-(4-chlorophenyl)acetamide (1.1 eq) dissolved in DMF. Stir the reaction mixture at 60°C for 4–6 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting 4-aminobenzoic acid on a silica TLC plate (Eluent: Hexane/EtOAc 3:1). The complete disappearance of the highly polar acid spot (low Rf) and the emergence of a new, less polar ester spot (higher Rf) confirms reaction completion. Do not proceed to quenching until this is verified.

  • Workup: Pour the mixture into ice-cold distilled water to precipitate the product. Filter, wash with water, and recrystallize from an acetone/ethanol mixture[2].

Workflow Step1 Step 1: Chemical Synthesis Reactants: 4-chloroaniline + chloroacetyl chloride Yield: Intermediate amide Step2 Step 2: Esterification Reactants: Intermediate + 4-aminobenzoic acid Catalyst: K2CO3 / DMF Step1->Step2 Step3 Step 3: Purification Method: Recrystallization (Acetone/Ethanol) Purity Check: HPLC/NMR Step2->Step3 Step4 Step 4: In Vitro Cytotoxicity Assay: CCK-8 / MTT Cell Lines: HeLa, MDA-MB-231 Step3->Step4 Step5 Step 5: SAR Analysis Comparison vs. Adamantane/Biphenyl analogs Step4->Step5

Caption: Step-by-step workflow from chemical synthesis to in vitro cytotoxicity SAR analysis.

Protocol B: In Vitro Cytotoxicity Screening (CCK-8 Assay)

Causality: We utilize the Cell Counting Kit-8 (CCK-8) over traditional MTT assays. CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases into a highly water-soluble orange formazan dye. This eliminates the need for the DMSO solubilization step required in MTT assays, thereby preserving cell morphology for downstream flow cytometry and drastically reducing pipetting variability[3].

  • Seeding: Seed HeLa and MDA-MB-231 cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Aspirate media and apply the synthesized compounds at varying concentrations (1, 5, 10, 25, 50, 100 µM) in fresh media (maximum 0.5% DMSO final concentration to prevent solvent toxicity).

  • Incubation: Incubate for 48 hours.

  • Viability Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours. Read absorbance at 450 nm using a microplate reader.

  • Self-Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using the positive control (5-FU) and the negative vehicle control (0.5% DMSO). A Z'-factor > 0.5 validates the assay's dynamic range and confirms that pipetting accuracy is sufficient for reliable IC50 calculation.

Mechanistic Insights: The Apoptotic Pathway

The cytotoxicity of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate is primarily driven by its ability to induce intrinsic apoptosis. Due to its optimized lipophilicity, the molecule readily penetrates the cell membrane and accumulates in the mitochondria. This triggers localized oxidative stress (ROS generation), leading to the depolarization of the mitochondrial membrane. The subsequent release of cytochrome c activates the apoptosome, initiating the Caspase-9 to Caspase-3/7 cleavage cascade, ultimately resulting in programmed cell death.

ApoptosisPathway Compound 2-[(4-Chlorophenyl)amino]- 2-oxoethyl 4-aminobenzoate ROS Intracellular ROS Generation Compound->ROS Induces Mito Mitochondrial Membrane Depolarization ROS->Mito Oxidative Stress Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c Release Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Cleavage Apoptosis Cellular Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed apoptotic signaling pathway induced by 2-oxoethyl 4-aminobenzoate derivatives.

References

  • Chidan Kumar, C.S., et al. "Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives." International Journal of Molecular Sciences (MDPI), 2015. Available at: [Link]1]

  • Hassan, M., et al. "Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies." PLOS One, 2017. Available at: [Link]2]

  • Wang, Y., et al. "Translational Research on the Oral Delivery of the Cytotoxic PROTAC Molecule via Tumor-Targeting Prodrug Strategy for Triple-Negative Breast Cancer Treatment." Journal of Medicinal Chemistry (ACS Publications), 2023. Available at: [Link]3]

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